molecular formula C7H4BrFO2 B581386 5-Bromo-4-fluorobenzo[d][1,3]dioxole CAS No. 1226808-75-8

5-Bromo-4-fluorobenzo[d][1,3]dioxole

Cat. No.: B581386
CAS No.: 1226808-75-8
M. Wt: 219.009
InChI Key: FMEWVPPYMHXEGT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorobenzo[d][1,3]dioxole (CAS 1226808-75-8) is a fluorinated and halogenated benzo[d][1,3]dioxole derivative serving as a valuable synthetic building block in medicinal chemistry and drug discovery research . With the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol , this compound is characterized by its benzo[d][1,3]dioxole core, which is a privileged structure in the design of bioactive molecules. Its specific pattern of bromo and fluoro substituents makes it a versatile intermediate for various cross-coupling reactions and further functionalization, particularly in the synthesis of potential Protein Degrader Building Blocks such as PROTACs® (Proteolysis Targeting Chimeras) . Available in purities of 96% and higher , it is supplied for laboratory use. Handle with care; this compound may cause skin and eye irritation and may be harmful if swallowed . Store in a cool, dry place, with some suppliers recommending storage at room temperature and others suggesting 4-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWVPPYMHXEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681489
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-75-8
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-fluorobenzo[d]dioxole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, Reactivity, and Potential Applications of a Key Building Block in Medicinal Chemistry.

Introduction

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic heterocyclic organic compound. Its structure, featuring a benzodioxole ring substituted with both bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of two different halogen atoms at specific positions offers opportunities for selective functionalization, rendering it an attractive building block for the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, reactivity, and safety information for 5-Bromo-4-fluorobenzo[d]dioxole, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Quantitative data for 5-Bromo-4-fluorobenzo[d]dioxole is not extensively reported in publicly available literature, suggesting that some physical properties may not have been fully characterized. The available information, supplemented with data from closely related analogs, is summarized below.

PropertyValueSource
CAS Number 1226808-75-8[1][2][3]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [2]
Physical Form Solid[2][4]
Purity Typically ≥95%[2][4]
Melting Point Not available (A related compound, 3-Bromo-4-fluorobenzoic acid, has a melting point of 138-140 °C)[1][5][6]
Boiling Point Not available (The non-fluorinated analog, 5-Bromobenzo[d][7][8]dioxole, has a boiling point of 85-86 °C at 1 mmHg)[1][5]
Density Not available (The non-fluorinated analog, 5-Bromobenzo[d][7][8]dioxole, has a density of 1.669 g/mL at 25 °C)[1][5]
Solubility Not available[1][5]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

General Experimental Protocol (Adapted from related syntheses):

  • Reaction Setup: To a solution of 4-fluorobenzo[d]dioxole in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) is added.

  • Bromination: The reaction mixture is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 5-Bromo-4-fluorobenzo[d]dioxole.

Chemical Reactivity

The reactivity of 5-Bromo-4-fluorobenzo[d]dioxole is dictated by the electronic properties of the aromatic ring and the nature of the halogen substituents. The electron-donating effect of the dioxole ring activates the aromatic system towards electrophilic substitution, while the bromine and fluorine atoms can participate in various cross-coupling and nucleophilic substitution reactions.

1. Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position. Potential cross-coupling reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
  • Stille Coupling: Reaction with organostannanes catalyzed by palladium to form carbon-carbon bonds.
  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Logical Relationship of Cross-Coupling Reactions:

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products Start 5-Bromo-4-fluorobenzo[d]dioxole Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Stille Stille Coupling (with R-SnBu₃) Start->Stille Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Suzuki_Product 5-Aryl/Alkyl-4-fluorobenzo[d]dioxole Suzuki->Suzuki_Product Stille_Product 5-Aryl/Alkyl-4-fluorobenzo[d]dioxole Stille->Stille_Product Buchwald_Product 5-Amino-4-fluorobenzo[d]dioxole Buchwald->Buchwald_Product

Caption: Potential cross-coupling reactions of 5-Bromo-4-fluorobenzo[d]dioxole.

2. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being more electronegative, can be susceptible to nucleophilic aromatic substitution, particularly if there is a strongly electron-withdrawing group ortho or para to it. However, in this molecule, the electron-donating nature of the dioxole ring may disfavor this reaction pathway unless harsh conditions or highly activated nucleophiles are employed.

Applications in Drug Development

Benzodioxole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. While specific applications of 5-Bromo-4-fluorobenzo[d]dioxole are not widely documented, its structural motifs are found in molecules targeting various signaling pathways implicated in diseases such as cancer.

For instance, substituted benzo[d][7][8]dioxole moieties have been incorporated into inhibitors of kinases like Bone Marrow Kinase on X-chromosome (BMX) and Epidermal Growth Factor Receptor (EGFR), which are key targets in the treatment of Non-Small Cell Lung Cancer (NSCLC).[9][10]

EGFR Signaling Pathway in NSCLC:

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][11] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[7][12] EGFR inhibitors can block this aberrant signaling.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway in NSCLC.

Safety and Handling

5-Bromo-4-fluorobenzo[d]dioxole is classified as harmful and an irritant.[2][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[13]

  • H312: Harmful in contact with skin.[13]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H332: Harmful if inhaled.[13]

  • H335: May cause respiratory irritation.[13]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

  • P264: Wash hands thoroughly after handling.[13]

  • P270: Do not eat, drink or smoke when using this product.[13]

  • P271: Use only outdoors or in a well-ventilated area.[13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • P405: Store locked up.[13]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[13]

For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. While comprehensive data on its physical properties are limited, its chemical structure suggests a rich and selective reactivity that can be exploited for the synthesis of novel and complex molecules. Its potential as a precursor for kinase inhibitors and other biologically active compounds warrants further investigation. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can anticipate a versatile reagent for the construction of diverse molecular architectures.

References

5-Bromo-4-fluorobenzo[d]dioxole: A Technical Overview for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1226808-75-8 Alternative Names: 5-Bromo-4-fluoro-1,3-benzodioxole Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol

This technical guide provides a comprehensive overview of 5-Bromo-4-fluorobenzo[d]dioxole, a halogenated benzodioxole derivative of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on related chemical structures and synthetic methodologies.

Physicochemical Properties

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₄BrFO₂[1][2]
Molecular Weight219.01 g/mol [1][2]
Physical FormSolid[1]
Storage TemperatureRoom Temperature

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established bromination methods for similar benzodioxole derivatives. A relevant patent (US7148365B2) describes the bromination of 2,2-difluorobenzo-1,3-dioxoles and 5-chloro-2,2-difluorobenzo-1,3-dioxole, which can serve as a model for the synthesis of the target compound.[2]

The general approach involves the electrophilic aromatic substitution of a suitable benzodioxole precursor with a brominating agent in the presence of a catalyst.

Proposed Synthetic Pathway

A potential synthetic route to 5-Bromo-4-fluorobenzo[d]dioxole could start from 4-fluorobenzo[d]dioxole. The bromination would likely be directed to the 5-position due to the directing effects of the dioxole ring.

G 4-Fluorobenzo[d]dioxole 4-Fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole 4-Fluorobenzo[d]dioxole->5-Bromo-4-fluorobenzo[d]dioxole Electrophilic Aromatic Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->5-Bromo-4-fluorobenzo[d]dioxole Catalyst Lewis Acid Catalyst (e.g., FeCl3, AlCl3) Catalyst->5-Bromo-4-fluorobenzo[d]dioxole

Caption: Proposed synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

General Experimental Protocol (Adapted from US7148365B2)[3]

This protocol is a generalized procedure adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Materials:

  • 4-fluorobenzo[d]dioxole (starting material)

  • Bromine (or other brominating agent)

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, carbon tetrachloride)

  • Aqueous solution of a reducing agent (e.g., sodium bisulfite) for quenching

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzo[d]dioxole in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Lewis acid catalyst portion-wise to the stirred solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Proposed Reaction Parameters

ParameterProposed ConditionRationale/Reference
Starting Material4-Fluorobenzo[d]dioxolePrecursor with the required core structure.
Brominating AgentBromine (Br₂)Common electrophilic brominating agent.[2]
CatalystLewis Acid (e.g., FeCl₃)Activates the brominating agent for electrophilic substitution.[2]
SolventAnhydrous DichloromethaneInert solvent that solubilizes reactants.
Temperature0 °C to Room TemperatureTo control the reaction rate and selectivity.[2]
Work-upQuenching, Extraction, DryingStandard procedure to isolate the organic product.
PurificationColumn ChromatographyTo isolate the desired product from byproducts.

Spectroscopic Characterization

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 5-Bromo-4-fluorobenzo[d]dioxole are not available in the searched literature. For research purposes, characterization of the synthesized compound would be essential.

Table 3: Expected Spectroscopic Data (Hypothetical)

TechniqueExpected Features
¹H NMRSignals corresponding to the aromatic protons and the methylene protons of the dioxole ring. The coupling patterns and chemical shifts would be influenced by the bromo and fluoro substituents.
¹³C NMRResonances for the carbon atoms of the benzodioxole core. The signals for the carbons bearing the bromo and fluoro groups would show characteristic shifts.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (219.01 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Research and Drug Development

While there is no specific information on the applications of 5-Bromo-4-fluorobenzo[d]dioxole, the benzodioxole moiety is a common scaffold in medicinal chemistry and drug discovery. Derivatives of benzodioxole have been investigated for a range of biological activities, including anticancer properties.[3]

The presence of bromo and fluoro substituents on the benzodioxole ring of this compound provides versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups.

Potential Research Workflow

The utility of 5-Bromo-4-fluorobenzo[d]dioxole as a synthetic intermediate can be visualized in a general workflow for the development of novel chemical entities.

G A 5-Bromo-4-fluorobenzo[d]dioxole C Functionalized Benzodioxole Derivatives A->C Synthetic Modification B Cross-Coupling Reaction (e.g., Suzuki, Heck) B->C D Biological Screening (e.g., anticancer assays) C->D Evaluation E Lead Compound Identification D->E Hit-to-Lead

Caption: Research workflow utilizing 5-Bromo-4-fluorobenzo[d]dioxole.

Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated heterocyclic compound with potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental and spectroscopic data are currently scarce in the public domain, its structural features suggest utility in the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical properties, develop optimized synthetic protocols, and explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated benzodioxole derivative with potential applications in medicinal chemistry and drug discovery. Its structure makes it a valuable synthetic intermediate for the development of novel therapeutic agents, particularly in the design of protein degrader building blocks. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and postulated synthetic approaches. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a foundational understanding for researchers.

Molecular Structure and Properties

5-Bromo-4-fluorobenzo[d]dioxole is characterized by a benzodioxole core substituted with a bromine atom at the 5-position and a fluorine atom at the 4-position. This substitution pattern is crucial for its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 5-Bromo-4-fluorobenzo[d]dioxole

PropertyValueSource
CAS Number 1226808-75-8[1][2][3]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [2]
IUPAC Name 5-bromo-4-fluoro-1,3-benzodioxoleN/A
Synonyms 5-Bromo-4-fluoro-1,3-benzodioxole[2]
Physical Form Solid (predicted)N/A
Purity Typically available at ≥96%[3]

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (2H) exhibiting coupling influenced by bromine and fluorine substituents. Methylene protons (2H) of the dioxole ring as a singlet.
¹³C NMR Signals for seven distinct carbon atoms, with chemical shifts influenced by the electronegative bromine, fluorine, and oxygen atoms.
Mass Spectrometry A molecular ion peak (M+) corresponding to the isotopic pattern of bromine (approximately equal intensity for m/z 218 and 220).
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic stretching, C-F stretching, C-Br stretching, and C-O-C stretching of the dioxole ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole is not publicly available. However, a general approach can be inferred from the synthesis of related compounds, such as 5-bromo-2,2-difluorobenzo-1,3-dioxoles. The synthesis would likely involve the bromination of a 4-fluorobenzo[d]dioxole precursor.

General Experimental Protocol (Hypothetical): Electrophilic Bromination

  • Starting Material: 4-Fluorobenzo[d]dioxole.

  • Reaction Setup: The starting material is dissolved in a suitable solvent (e.g., a halogenated solvent or a strong acid like hydrogen fluoride).

  • Bromination: A brominating agent, such as elemental bromine (Br₂), is added to the solution, often in the presence of a Lewis acid catalyst (e.g., iron(III) bromide or titanium tetrachloride) to facilitate the electrophilic aromatic substitution.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, which may range from 0°C to room temperature, and stirred for a sufficient period to ensure complete reaction.

  • Work-up: The reaction mixture is quenched, for example, by pouring it onto ice. The product is then extracted with an organic solvent.

  • Purification: The extracted product is washed, dried, and purified using techniques such as distillation or column chromatography to yield the final 5-Bromo-4-fluorobenzo[d]dioxole.

Diagram 1: Hypothetical Synthesis Workflow

G start 4-Fluorobenzo[d]dioxole step1 Dissolve in Solvent start->step1 step2 Add Brominating Agent (e.g., Br₂) and Catalyst step1->step2 step3 Reaction at Controlled Temperature step2->step3 step4 Quenching and Extraction step3->step4 step5 Purification (Distillation/Chromatography) step4->step5 end_product 5-Bromo-4-fluorobenzo[d]dioxole step5->end_product

Caption: Hypothetical synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Applications in Drug Discovery

5-Bromo-4-fluorobenzo[d]dioxole is primarily utilized as a chemical building block in the synthesis of more complex molecules for drug discovery. The presence of bromine and fluorine atoms offers several advantages:

  • Orthogonal Reactivity: The bromo and fluoro substituents provide distinct reactive sites for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and sequential introduction of different functional groups.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of the final compound.

  • Scaffold for Complex Synthesis: It serves as a key intermediate in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

While specific biological activities for 5-Bromo-4-fluorobenzo[d]dioxole itself have not been reported, the benzodioxole scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties.

Diagram 2: Role in Drug Discovery Logic

G A 5-Bromo-4-fluorobenzo[d]dioxole B Chemical Synthesis (e.g., Cross-Coupling Reactions) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Identification of Biologically Active 'Hits' D->E F Lead Optimization E->F

Caption: Role of 5-Bromo-4-fluorobenzo[d]dioxole in a drug discovery pipeline.

Safety and Handling

Detailed toxicology data for 5-Bromo-4-fluorobenzo[d]dioxole is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a valuable synthetic intermediate with significant potential in the field of drug discovery. While direct experimental data for this compound is limited, its structural features suggest it is a versatile building block for the creation of novel, biologically active molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its potential in the development of new therapeutics. Researchers are encouraged to use the information on related compounds provided in this guide as a starting point for their investigations.

References

5-Bromo-4-fluorobenzo[d]dioxole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthetic approach for 5-Bromo-4-fluorobenzo[d]dioxole, a halogenated benzodioxole derivative of interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular properties of 5-Bromo-4-fluorobenzo[d]dioxole are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol
CAS Number 1226808-75-8[1]
Synonyms 5-Bromo-4-fluoro-1,3-benzodioxole[2]

Representative Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 4-Fluorobenzo[d]dioxole E Electrophilic Aromatic Substitution A->E B Brominating Agent (e.g., NBS, Br₂) B->E C Solvent (e.g., Acetonitrile, CCl₄) C->E D Catalyst (Optional, e.g., Lewis Acid) D->E F Quenching E->F Reaction Mixture G Extraction F->G H Drying G->H I Solvent Removal H->I J Chromatography/Recrystallization I->J K 5-Bromo-4-fluorobenzo[d]dioxole J->K Purified Product

Caption: Representative workflow for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Experimental Considerations

The synthesis of halogenated benzodioxoles often involves electrophilic aromatic substitution. Below are key considerations for a potential experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Materials:

  • Starting Material: 4-Fluorobenzo[d]dioxole

  • Brominating Agent: N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are common choices.

  • Solvent: A suitable inert solvent such as acetonitrile or a halogenated solvent like carbon tetrachloride could be employed.

  • Catalyst: Depending on the reactivity of the starting material and the chosen brominating agent, a Lewis acid catalyst may be necessary to facilitate the reaction.

General Procedure:

  • Reaction Setup: The 4-fluorobenzo[d]dioxole would be dissolved in the chosen solvent in a reaction vessel protected from light, especially if using NBS. The vessel would be cooled to a suitable temperature, often 0°C, to control the reaction rate and minimize side product formation.

  • Addition of Brominating Agent: The brominating agent would be added portion-wise to the stirred solution of the starting material.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

  • Workup: Once the reaction is complete, the mixture would be "worked up" to isolate the crude product. This typically involves quenching any remaining reactive reagents, followed by extraction with an organic solvent, and washing with water and brine to remove impurities.

  • Purification: The crude product would then be purified to remove any unreacted starting materials and byproducts. Common purification techniques for this type of compound include column chromatography on silica gel or recrystallization from a suitable solvent system.

Important Note: The specific reaction conditions, including temperature, reaction time, and the choice of solvent and brominating agent, would need to be optimized to achieve the desired product with good yield and purity. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling bromine and other hazardous chemicals.

References

Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the viable synthetic pathways for 5-Bromo-4-fluorobenzo[d]dioxole, a valuable fluorinated benzodioxole derivative with potential applications in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.

Proposed Synthetic Pathway

The most plausible and accessible synthetic route to 5-Bromo-4-fluorobenzo[d]dioxole proceeds via a three-step sequence starting from the readily available 2-fluorophenol. The pathway involves:

  • Ortho-hydroxylation of 2-fluorophenol to synthesize the key intermediate, 3-fluorocatechol.

  • Regioselective bromination of 3-fluorocatechol to yield 4-bromo-3-fluorocatechol.

  • Methylenation of 4-bromo-3-fluorocatechol to form the final product, 5-Bromo-4-fluorobenzo[d]dioxole.

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol 3-Fluorocatechol 3-Fluorocatechol 2-Fluorophenol:e->3-Fluorocatechol:w 1. MgCl2, Et3N, Paraformaldehyde 2. NaOH, H2O2 4-Bromo-3-fluorocatechol 4-Bromo-3-fluorocatechol 3-Fluorocatechol:e->4-Bromo-3-fluorocatechol:w Br2, CCl4/CHCl3, -10°C 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole 4-Bromo-3-fluorocatechol:e->5-Bromo-4-fluorobenzo[d]dioxole:w CH2Br2, Base (e.g., NaOH), PTC

Figure 1: Proposed synthesis pathway for 5-Bromo-4-fluorobenzo[d]dioxole.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 3-Fluorocatechol from 2-Fluorophenol

This procedure involves the ortho-hydroxymethylation of 2-fluorophenol, followed by an oxidative workup to yield 3-fluorocatechol.[1][2][3][4]

Experimental Protocol:

  • Under an inert argon atmosphere, dissolve 2-fluorophenol in dry acetonitrile.

  • To the stirred solution, add anhydrous magnesium chloride and triethylamine. An exothermic reaction may be observed.

  • After a brief stirring period, add paraformaldehyde and heat the reaction mixture.

  • Upon completion, cool the mixture and slowly add an aqueous solution of sodium hydroxide under an ice bath.

  • Carefully add 30 wt% hydrogen peroxide dropwise, maintaining a controlled temperature.

  • After stirring, acidify the reaction mixture with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference(s)
Reactants
2-Fluorophenol1.0 eq[1][2]
Anhydrous Magnesium Chloride3.6 eq[3]
Triethylamine5.4 eq[3]
Paraformaldehyde2.1 eq (based on 42g for 0.2 mol)[1][2]
Sodium Hydroxide2.85 eq (based on 22.8g for 0.2 mol)[1][4]
30 wt% Hydrogen Peroxide7.0 eq (based on 140 mL for 0.2 mol)[1][4]
Solvent Acetonitrile[1][2]
Reaction Conditions
Temperature50 °C[1][4]
Reaction Time6 hours[1][4]
Yield ~45%[1][2]
Step 2: Synthesis of 4-Bromo-3-fluorocatechol

This step involves the regioselective bromination of 3-fluorocatechol. The directing effects of the hydroxyl and fluoro groups favor the introduction of the bromine atom at the 4-position.

Experimental Protocol:

  • Dissolve 3-fluorocatechol in a mixture of carbon tetrachloride and chloroform.

  • Cool the solution to -10 °C in an appropriate cooling bath.

  • Slowly add a solution of bromine in carbon tetrachloride to the cooled catechol solution over a period of 10 minutes.

  • Stir the reaction mixture at -10 °C for 1 hour.

  • Filter the resulting solid precipitate.

  • Wash the collected solid with a small amount of cold carbon tetrachloride.

  • Dry the product to obtain 4-bromo-3-fluorocatechol as a white powder.

Quantitative Data:

ParameterValueReference(s)
Reactants
3-Fluorocatechol1.0 eq
Bromine1.0 eq
Solvents Carbon Tetrachloride, Chloroform
Reaction Conditions
Temperature-10 °C
Reaction Time1 hour
Yield Not explicitly stated, but a preparative scale is described.
Step 3: Methylenation of 4-Bromo-3-fluorocatechol

The final step is the formation of the methylenedioxy bridge. Several methods are available for the methylenation of catechols, with phase-transfer catalysis being a high-yielding and convenient approach.[5][6]

Experimental Protocol (Phase-Transfer Catalysis Method):

  • Prepare a mixture of water, dibromomethane, and a phase-transfer catalyst (e.g., Adogen 464).

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Separately, prepare a solution of 4-bromo-3-fluorocatechol and sodium hydroxide in water.

  • Slowly add the aqueous solution of the catechoxide dianion to the refluxing reaction mixture over 2 hours.

  • After the addition is complete, continue to stir and reflux for an additional hour.

  • Cool the reaction mixture and isolate the product by extraction with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary, for example, by distillation or chromatography.

Quantitative Data:

ParameterValueReference(s)
Reactants
4-Bromo-3-fluorocatechol1.0 eq[5]
Dibromomethane1.5 eq[5]
Sodium Hydroxide2.5 eq[5]
Phase-Transfer Catalyst (Adogen 464)0.01 eq[5]
Solvent Water[5]
Reaction Conditions
TemperatureReflux[5]
Reaction Time3 hours (total)[5]
Yield 76-86% (for analogous catechols)[5][6]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the key stages of the synthesis.

Experimental_Workflow_Step1 cluster_0 Step 1: Synthesis of 3-Fluorocatechol A Dissolve 2-fluorophenol in dry acetonitrile (Ar atm) B Add MgCl2 and Et3N A->B C Add paraformaldehyde and heat to 50°C for 6h B->C D Cool and add aq. NaOH C->D E Add 30% H2O2 dropwise (<50°C) D->E F Stir for 1.5h at 30°C E->F G Acidify to pH 1 with HCl F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J K 3-Fluorocatechol J->K

Figure 2: Workflow for the synthesis of 3-Fluorocatechol.

Experimental_Workflow_Step2_3 cluster_1 Step 2: Bromination cluster_2 Step 3: Methylenation L Dissolve 3-fluorocatechol in CCl4/CHCl3 M Cool to -10°C L->M N Add Br2 solution dropwise M->N O Stir for 1h at -10°C N->O P Filter and wash solid O->P Q Dry to obtain 4-Bromo-3-fluorocatechol P->Q R Reflux H2O, CH2Br2, and PTC (N2 atm) T Add catechol solution to refluxing mixture over 2h R->T S Prepare aq. solution of 4-bromo-3-fluorocatechol and NaOH S->T U Reflux for an additional 1h T->U V Cool and extract product U->V W Wash, dry, and concentrate V->W X Purify product W->X Y 5-Bromo-4-fluorobenzo[d]dioxole X->Y

Figure 3: Workflow for Bromination and Methylenation steps.

This guide provides a robust framework for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole. Researchers should adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein. The provided data and protocols are based on literature precedents for similar transformations and may require optimization for specific laboratory conditions and scales.

References

Spectroscopic and Synthetic Overview of 5-Bromo-4-fluorobenzo[d]dioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

While specific experimental spectroscopic data remains elusive, fundamental properties of 5-Bromo-4-fluorobenzo[d]dioxole have been compiled from various chemical supplier databases. These are summarized below.

PropertyValueSource
Chemical Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
CAS Number 1226808-75-8[1][2]
IUPAC Name 5-bromo-4-fluoro-1,3-benzodioxole[2]
Physical Form Solid[2]
Purity Typically ≥95%[2][3]
InChI Key FMEWVPPYMHXEGT-UHFFFAOYSA-N[2]

General Synthetic and Characterization Workflow

In the absence of a specific published synthesis for 5-Bromo-4-fluorobenzo[d]dioxole, a generalized experimental workflow for the preparation and characterization of a halogenated benzodioxole derivative is proposed. This serves as a template for researchers aiming to synthesize and verify this or similar molecules.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization start Starting Material (e.g., 4-Fluorobenzo[d]dioxole) reaction Bromination Reaction (e.g., NBS or Br₂ in a suitable solvent) start->reaction 1. Electrophilic Aromatic Substitution workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Reaction Quenching purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 3. Crude Product Isolation product Isolated Product: 5-Bromo-4-fluorobenzo[d]dioxole purification->product 4. Pure Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) product->ms ir IR Spectroscopy product->ir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization of 5-Bromo-4-fluorobenzo[d]dioxole.

Experimental Protocols (General)

The following are generalized protocols that would be applicable to the synthesis and characterization workflow illustrated above.

Synthesis: Electrophilic Bromination (Hypothetical)
  • Reaction Setup: To a solution of the starting material (e.g., 4-fluorobenzo[d]dioxole) in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate if bromine was used. The organic product is then extracted into an immiscible organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectrum is recorded. The chemical shifts, integration, and coupling patterns of the aromatic and dioxole protons would confirm the substitution pattern.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts, which are indicative of the carbon skeleton.

    • ¹⁹F NMR: Given the fluorine substituent, a ¹⁹F NMR spectrum would show a signal whose chemical shift and coupling to adjacent protons would further confirm the structure.

  • Mass Spectrometry (MS): The molecular weight of the compound is determined by a high-resolution mass spectrometer to confirm the elemental composition. The fragmentation pattern can also provide structural information. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups. Expected absorbances would include C-H stretching of the aromatic and methylenedioxy groups, C=C stretching of the aromatic ring, and C-O stretching of the dioxole ether linkages. The C-F and C-Br stretching vibrations would also be present in the fingerprint region.

Concluding Remarks

While 5-Bromo-4-fluorobenzo[d]dioxole is commercially available, its detailed spectroscopic characterization and a validated synthetic procedure are not widely disseminated in the accessible scientific literature. The information and generalized protocols provided in this guide are intended to offer a foundational framework for researchers working with this and structurally related compounds. It is recommended that any synthesized compound be thoroughly characterized using the spectroscopic methods outlined to unambiguously confirm its identity.

References

1H NMR and 13C NMR spectrum of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Spectroscopic Analysis of 5-Bromo-4-fluorobenzo[d]dioxole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An examination of the ¹H NMR and ¹³C NMR spectral data for 5-Bromo-4-fluorobenzo[d]dioxole.

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that the experimental ¹H NMR and ¹³C NMR spectral data for 5-Bromo-4-fluorobenzo[d]dioxole are not publicly available at this time.

This guide will, therefore, focus on the theoretical analysis and predicted spectral characteristics of the molecule, providing a framework for researchers who may synthesize or encounter this compound.

Molecular Structure and Theoretical Considerations

The structure of 5-Bromo-4-fluorobenzo[d]dioxole is presented below. The molecule possesses a disubstituted benzene ring fused to a dioxole ring. The substituents, bromine and fluorine, are expected to significantly influence the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of 5-Bromo-4-fluorobenzo[d]dioxole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the dioxole ring.

  • Aromatic Protons (H-6 and H-7): These two protons will form an AX or AB spin system, depending on the difference in their chemical shifts. They will appear as doublets due to coupling with each other. The fluorine atom at position 4 will likely introduce additional long-range couplings, potentially leading to doublets of doublets. The electron-withdrawing effects of the bromine and fluorine atoms are expected to shift these protons downfield.

  • Methylene Protons (O-CH₂-O): The two protons of the methylene bridge in the dioxole ring are chemically equivalent and are expected to appear as a singlet.

Table 1: Predicted ¹H NMR Data for 5-Bromo-4-fluorobenzo[d]dioxole

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-66.8 - 7.2d or ddJ(H6-H7) ≈ 8.0, J(H6-F) ≈ 2-4
H-76.8 - 7.2d or ddJ(H7-H6) ≈ 8.0, J(H7-F) ≈ 0-2
O-CH₂-O5.9 - 6.1s-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions on the aromatic ring.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine (C-4) and bromine (C-5) atoms will be significantly affected. The C-F coupling will be observable, with a large one-bond coupling constant (¹JCF) and smaller two- and three-bond couplings.

  • Methylene Carbon: The carbon of the O-CH₂-O group will appear as a single peak, typically in the range of 100-105 ppm.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-4-fluorobenzo[d]dioxole

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-3a145 - 150
C-4150 - 155 (d)¹JCF ≈ 240-260
C-5110 - 115 (d)²JCF ≈ 20-25
C-6115 - 120 (d)³JCF ≈ 5-10
C-7110 - 115 (d)⁴JCF ≈ 0-3
C-7a140 - 145
O-CH₂-O100 - 105

Experimental Protocols

While specific experimental data for 5-Bromo-4-fluorobenzo[d]dioxole is unavailable, a general protocol for acquiring such data is provided below.

Workflow for NMR Analysis:

G A Sample Preparation: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). A->B C 1H NMR Acquisition: Acquire standard proton spectrum. B->C D 13C NMR Acquisition: Acquire proton-decoupled carbon spectrum. B->D E Data Processing: Fourier transform, phase correction, and baseline correction. C->E D->E F Spectral Analysis: Determine chemical shifts, coupling constants, and integration. E->F

Caption: General workflow for NMR data acquisition and analysis.

Detailed Methodology:

  • Sample Preparation: A sample of 5-10 mg of 5-Bromo-4-fluorobenzo[d]dioxole would be dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Data would be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be recorded. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Conclusion

The absence of published experimental ¹H and ¹³C NMR data for 5-Bromo-4-fluorobenzo[d]dioxole necessitates a reliance on theoretical predictions for its spectroscopic characterization. The information presented in this guide provides a foundational understanding of the expected NMR spectra, which can aid researchers in the identification and analysis of this compound should it be synthesized or isolated. The provided experimental framework outlines the necessary steps to obtain definitive spectral data.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-4-fluorobenzo[d]dioxole, a halogenated benzodioxole derivative of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents predicted mass spectral data, and proposes a likely fragmentation pathway based on established principles of mass spectrometry.

Introduction

5-Bromo-4-fluorobenzo[d]dioxole (C₇H₄BrFO₂) is a synthetic organic compound with a molecular weight of 219.01 g/mol . Its structure, featuring a benzodioxole core with bromine and fluorine substituents, makes it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is an essential analytical technique for the characterization of this and similar molecules, providing crucial information on molecular weight, elemental composition, and structural features. This guide details the methodologies and expected outcomes for the mass spectrometric analysis of this compound.

Predicted Mass Spectral Data

Due to the absence of a publicly available experimental mass spectrum for 5-Bromo-4-fluorobenzo[d]dioxole, the following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) conditions. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Predicted Fragment m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Identity Notes
M⁺218220[C₇H₄BrFO₂]⁺Molecular ion
M-Br139-[C₇H₄FO₂]⁺Loss of a bromine radical
M-F199201[C₇H₄BrO₂]⁺Loss of a fluorine radical
M-CO190192[C₆H₄BrFO]⁺Loss of carbon monoxide from the dioxole ring
M-CHO₂173175[C₆H₃BrF]⁺Loss of the dioxole moiety
C₆H₃BrF173175Bromofluorobenzene cationA stable aromatic fragment
C₆H₄FO₂139-Fluorobenzodioxole cation

Experimental Protocols

The choice between GC-MS and LC-MS for the analysis of 5-Bromo-4-fluorobenzo[d]dioxole will depend on the sample matrix, volatility, and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 5-Bromo-4-fluorobenzo[d]dioxole.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

GC Conditions:

  • Injector Port Temperature: 250 °C

  • Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-350

  • Scan Speed: 1000 amu/s

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile alternative, particularly if the compound is part of a complex mixture or exhibits limited thermal stability.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is likely to yield [M+H]⁺ or adducts, while negative mode could show [M-H]⁻ or [M+formate]⁻.

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

  • Nebulizer Gas (Nitrogen) Pressure: 35 psi

  • Drying Gas (Nitrogen) Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Mass Range: m/z 50-400

  • Fragmentor Voltage: 100 V

  • Skimmer Voltage: 65 V

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of 5-Bromo-4-fluorobenzo[d]dioxole.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing Sample 5-Bromo-4-fluorobenzo[d]dioxole Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration GCMS GC-MS Filtration->GCMS Volatile/ Thermally Stable LCMS LC-MS Filtration->LCMS Non-volatile/ Complex Matrix Acquisition Mass Spectrum Acquisition GCMS->Acquisition LCMS->Acquisition Processing Data Processing & Interpretation Acquisition->Processing

Caption: General workflow for the mass spectrometry analysis.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible electron ionization (EI) fragmentation pathway for 5-Bromo-4-fluorobenzo[d]dioxole.

Fragmentation Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M [C₇H₄BrFO₂]⁺ (m/z 218/220) F1 [C₇H₄FO₂]⁺ (m/z 139) Loss of Br M->F1 - Br• F2 [C₆H₄BrFO]⁺ (m/z 190/192) Loss of CO M->F2 - CO F3 [C₆H₃BrF]⁺ (m/z 173/175) Loss of CHO₂ M->F3 - CHO₂• F4 [C₅H₃Br]⁺ (m/z 154/156) Loss of F from F3 F3->F4 - F•

Caption: Predicted EI fragmentation of 5-Bromo-4-fluorobenzo[d]dioxole.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of 5-Bromo-4-fluorobenzo[d]dioxole. The detailed GC-MS and LC-MS protocols offer robust starting points for method development. The predicted mass spectral data and fragmentation pathways, while theoretical, provide a valuable reference for the interpretation of experimental results. Researchers and scientists can utilize this information to effectively characterize this and structurally related compounds, facilitating advancements in drug discovery and chemical synthesis.

Physical properties and appearance of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-4-fluorobenzo[d]dioxole. Due to the limited availability of experimental data in publicly accessible literature, this document also outlines standardized methodologies for the determination of key physical properties.

Core Physical and Chemical Properties

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated benzodioxole derivative. Its core structure consists of a benzene ring fused to a dioxole ring, with bromine and fluorine substituents.

PropertyData
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol [1]
CAS Number 1226808-75-8[1][2]
Appearance Solid[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility Not available

Experimental Protocols for Property Determination

Given the absence of specific experimental data for the melting point, boiling point, and density of 5-Bromo-4-fluorobenzo[d]dioxole, this section details generalized, standard protocols for determining these properties for a solid organic compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered. This powder is then packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (for solids that can be sublimed or melted and then vaporized)

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

  • Apparatus: A distillation apparatus suitable for small sample sizes and vacuum conditions is assembled. This includes a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

  • Procedure: A small sample of 5-Bromo-4-fluorobenzo[d]dioxole is placed in the round-bottom flask. The system is evacuated to a specific, stable pressure.

  • Heating: The flask is gently heated. The temperature of the vapor that distills is recorded from a thermometer placed at the vapor outlet to the condenser.

  • Measurement: The boiling point is the temperature at which the vapor temperature remains constant during the distillation at the recorded pressure.

Determination of Density

The density of a solid can be determined using various methods. Gas pycnometry is a common and accurate technique.

Methodology:

  • Apparatus: A gas pycnometer, which measures the volume of a solid object of known mass by measuring the volume of gas it displaces.

  • Calibration: The instrument is calibrated using a standard of known volume.

  • Measurement: A precisely weighed sample of 5-Bromo-4-fluorobenzo[d]dioxole is placed in the sample chamber. The chamber is filled with an inert gas (e.g., helium) to a known pressure. The gas is then expanded into a second chamber, and the resulting pressure is measured.

  • Calculation: Based on the pressure change, the volume of the sample is calculated. The density is then determined by dividing the mass of the sample by its volume.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or uncharacterized solid compound like 5-Bromo-4-fluorobenzo[d]dioxole.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_physical_properties cluster_application Further Studies synthesis Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification appearance Appearance (Color, Form) purification->appearance Initial Observation spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Structural Elucidation physical_properties Determination of Physical Properties purification->physical_properties Quantitative Analysis biological_assay Biological Activity Screening spectroscopy->biological_assay If Biologically Relevant medicinal_chem Medicinal Chemistry (Derivative Synthesis) spectroscopy->medicinal_chem As a Building Block mp Melting Point physical_properties->mp bp Boiling Point physical_properties->bp density Density physical_properties->density solubility Solubility physical_properties->solubility

Caption: Workflow for Synthesis and Characterization.

Signaling Pathways and Experimental Workflows

A thorough review of available scientific literature and chemical databases did not yield specific information on the involvement of 5-Bromo-4-fluorobenzo[d]dioxole in any defined signaling pathways or detailed experimental workflows. This compound is primarily available as a chemical intermediate, and its biological activity or applications in drug development have not been publicly documented.

Should this compound be identified as biologically active in future research, a logical next step would be to investigate its mechanism of action. The following diagram illustrates a generalized workflow for such an investigation.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_elucidation Mechanism Elucidation start Identification of Biological Activity of 5-Bromo-4-fluorobenzo[d]dioxole target_id Target Identification (e.g., Affinity Chromatography, Proteomics) start->target_id binding_assay Binding Assays (e.g., SPR, ITC) target_id->binding_assay Validate Interaction cell_based_assay Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) binding_assay->cell_based_assay Confirm Cellular Effect pathway_mapping Mapping to Known Signaling Pathways cell_based_assay->pathway_mapping in_vivo In Vivo Model Testing pathway_mapping->in_vivo

Caption: Hypothetical Workflow for Biological Target Identification.

References

Technical Guide: Sourcing and Specifications of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the chemical intermediate 5-Bromo-4-fluorobenzo[d]dioxole, focusing on its commercial availability and key specifications. While detailed experimental protocols and comprehensive application data are typically proprietary to manufacturers or published in specialized academic literature, this guide consolidates publicly available information from various suppliers to aid in procurement and initial research planning.

Chemical Identification

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated benzodioxole derivative. Its structure makes it a useful building block in organic synthesis, particularly for the development of more complex molecules in pharmaceutical and materials science research.

IdentifierValue
Compound Name 5-Bromo-4-fluorobenzo[d][1][2]dioxole
CAS Number 1226808-75-8[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [2]
IUPAC Name 5-bromo-4-fluoro-1,3-benzodioxole[1]
MDL Number MFCD16295053[1]

Commercial Suppliers and Product Specifications

The following table summarizes data from various commercial suppliers listing 5-Bromo-4-fluorobenzo[d]dioxole in their catalogs. Purity levels and available quantities can vary, and researchers should always consult the supplier's specific certificate of analysis for batch-specific data.

SupplierReported PurityPhysical FormStorage Temp.Notes
American Elements High and ultra-high purity forms available (custom)[1]--Sells research and bulk quantities.[1]
Sigma-Aldrich 95%SolidRoom TemperatureProduct sold via preferred partner ChemScene LLC.
HDH Pharma Inc. (via labnetwork.com)min 96%[2]-Room Temperature[2]Available in 100 mg quantities.[2]

Experimental Protocols & Methodologies

Detailed, step-by-step experimental protocols for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole are not publicly disclosed by commercial suppliers. This information is considered proprietary intellectual property. While patents exist for the synthesis of structurally related compounds, such as 5-bromo-2,2-difluorobenzo-1,3-dioxoles, these methods are not directly applicable to the target compound and often require specialized equipment, such as stainless steel autoclaves, due to corrosive reagents like hydrogen fluoride.[3]

Researchers seeking to utilize this compound should refer to the supplier's Safety Data Sheet (SDS) for handling, storage, and disposal procedures.

Signaling Pathways and Biological Activity

As a chemical intermediate or building block, 5-Bromo-4-fluorobenzo[d]dioxole is not typically associated with a specific biological signaling pathway. Its primary role is in synthetic chemistry. However, the broader benzo[d][1][2]dioxole scaffold is present in molecules with known biological effects. For instance, new thiourea derivatives containing two benzo[d][1][2]dioxol-5-yl moieties have been synthesized and investigated for their cytotoxic effects on cancer cell lines.[4] Any biological activity of derivatives synthesized from 5-Bromo-4-fluorobenzo[d]dioxole would need to be determined through specific bioassays.

Visualized Workflows

The following diagrams illustrate logical workflows relevant to the procurement and use of a research chemical like 5-Bromo-4-fluorobenzo[d]dioxole.

A Identify Chemical Need (5-Bromo-4-fluorobenzo[d]dioxole) B Search Databases & Suppliers (CAS: 1226808-75-8) A->B C Compare Suppliers (Purity, Quantity, Price, Lead Time) B->C D Request Quotation & Verify Stock C->D E Place Purchase Order D->E F Supplier Ships Product (with SDS & CoA) E->F G Receive & Log Chemical (Verify Integrity) F->G H Store According to SDS (Room Temperature) G->H

Caption: Workflow for the procurement of a research chemical.

cluster_prep Pre-Synthesis cluster_synth Synthesis & Analysis cluster_post Post-Synthesis A Review Literature for Reaction Conditions C Risk Assessment & Review of SDS A->C B Acquire Building Block (5-Bromo-4-fluorobenzo[d]dioxole) B->C D Perform Synthesis Reaction (e.g., Cross-Coupling) C->D E Work-up & Purification (e.g., Chromatography) D->E F Characterize Product (NMR, MS, HPLC) E->F G Biological Assay or Further Synthetic Steps F->G

References

An In-depth Technical Guide to 5-Bromo-4-fluorobenzo[d]dioxole: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 5-Bromo-4-fluorobenzo[d]dioxole. The content is intended for professionals in research, and drug development who may work with this compound.

Chemical and Physical Properties

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic heterocyclic organic compound. Its structure, containing a benzodioxole ring substituted with bromine and fluorine, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

PropertyValueSource
CAS Number 1226808-75-8[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Appearance SolidAmerican Elements
Purity Typically ≥96%Chiralen

Safety and Handling

The safe handling of 5-Bromo-4-fluorobenzo[d]dioxole is critical due to its potential health hazards. The following information is compiled from various safety data sheets (SDS).

Hazard Identification

This compound is classified as harmful and an irritant. The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures

When handling 5-Bromo-4-fluorobenzo[d]dioxole, the following precautionary measures should be strictly followed:

Precautionary StatementDescription
P261 Avoid breathing dust, fume, gas, mist, vapors, or spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling this chemical:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.
Skin Contact Remove contaminated clothing and wash the skin with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes of carbon oxides, hydrogen fluoride, and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage

Proper storage of 5-Bromo-4-fluorobenzo[d]dioxole is essential to maintain its stability and prevent accidents.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-4-fluorobenzo[d]dioxole with a generic arylboronic acid.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Experimental Workflows

As of the latest literature review, there is no publicly available information detailing the specific involvement of 5-Bromo-4-fluorobenzo[d]dioxole in any biological signaling pathways. Its primary role in research and development appears to be as a synthetic intermediate.

The following diagram illustrates a logical workflow for the representative Suzuki-Miyaura coupling reaction described in the experimental protocol section.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Reactants: 5-Bromo-4-fluorobenzo[d]dioxole Arylboronic acid K2CO3 Catalyst Add Catalyst System: Pd(OAc)2 PPh3 Reactants->Catalyst 1. Solvents Add Degassed Solvents: Toluene Water Catalyst->Solvents 2. Heating Heat to 80-100 °C with Stirring Solvents->Heating 3. Monitoring Monitor by TLC/LC-MS Heating->Monitoring 4. Cooling Cool to Room Temp. Monitoring->Cooling 5. Extraction Dilute & Extract with Ethyl Acetate Cooling->Extraction 6. Washing Wash with Brine Extraction->Washing 7. Drying Dry over MgSO4 Washing->Drying 8. Concentration Concentrate in vacuo Drying->Concentration 9. Chromatography Column Chromatography Concentration->Chromatography 10. Product Isolated Product Chromatography->Product 11.

Caption: A logical workflow for a representative Suzuki-Miyaura coupling reaction.

Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a useful synthetic intermediate with defined handling and storage requirements. Adherence to the safety guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel. While its direct biological activity and role in signaling pathways are not yet documented, its utility as a building block in the synthesis of more complex molecules for drug discovery is evident. The provided representative experimental protocol for Suzuki-Miyaura coupling serves as a practical guide for its application in this context.

References

The Evolving Landscape of Fluorinated Benzodioxoles: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The strategic incorporation of fluorine into the benzodioxole scaffold has emerged as a powerful tool in modern drug discovery, yielding compounds with enhanced metabolic stability, improved target engagement, and significant therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of fluorinated benzodioxoles, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways.

The benzodioxole moiety itself is a privileged structure in medicinal chemistry, known for its favorable bioavailability and low cytotoxicity.[1] The addition of fluorine atoms can further augment these properties, leading to improved pharmacokinetic profiles and enhanced biological activity.[1] This is exemplified by the FDA-approved drugs Lumacaftor and Tezacaftor, which utilize a difluoro-1,3-benzodioxole core to correct the folding of the faulty CFTR protein in cystic fibrosis patients.[1][2]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the biological potency of various fluorinated benzodioxole derivatives, the following tables summarize key quantitative data from recent studies, primarily focusing on their anticancer and enzyme-inhibitory activities.

CompoundCancer Cell LineIC50 (µM)Reference
PFZ2 Molm-131.05 ± 0.11[3]
NB41.23 ± 0.15[3]
HeLa1.56 ± 0.21[3]
4T11.89 ± 0.25[3]
Compound 3e HeLa219 (CC50)[4]
Compound 4f -0.725 (COX-1)[4]
-4.290 (COX-2)[4]
Compound 3b -1.12 (COX-1)[4]
-1.3 (COX-2)[4]

Table 1: Anticancer and Cyclooxygenase (COX) Inhibitory Activity of Fluorinated Benzodioxole Derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity. CC50 is the concentration that causes 50% cytotoxicity.

Experimental Protocols

A comprehensive understanding of the biological activity of these compounds necessitates a detailed examination of the experimental methods employed for their synthesis and evaluation.

General Synthesis of 2,2-Difluoro-1,3-benzodioxole

A common precursor for many fluorinated benzodioxole derivatives is 2,2-difluoro-1,3-benzodioxole. A representative synthesis involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride.[5]

Procedure:

  • 2,2-dichloro-1,3-benzodioxole is reacted with potassium fluoride in a suitable solvent.

  • The reaction is catalyzed by a phase-transfer catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or a quaternary ammonium hydrogen fluoride.[5]

  • The reaction temperature is typically maintained between 80°C and 250°C, with a preferred range of 100°C to 200°C for optimal reaction kinetics and minimal degradation.[5]

  • Upon completion, the reaction mixture is cooled, and water is added to dissolve the inorganic salts.[5]

  • The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, is then separated and purified by distillation.[5]

Cytotoxicity Evaluation using MTS Assay

The cytotoxic effects of benzodioxole derivatives are often assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[4]

Procedure:

  • HeLa cervical carcinoma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 0.5, 1, and 2 mM) for a defined period.[4]

  • Following incubation, the MTS reagent is added to each well.

  • After an incubation period, the absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (concentration causing 50% cytotoxicity) is determined.[4]

Visualizing the Mechanisms of Action

To elucidate the complex biological processes influenced by fluorinated benzodioxoles, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

CFTR_Correction cluster_ER Endoplasmic Reticulum Nascent_CFTR Nascent Misfolded CFTR (ΔF508) Corrected_CFTR Correctly Folded CFTR Nascent_CFTR->Corrected_CFTR Binding and Correction Proteasomal_Degradation Proteasomal Degradation Nascent_CFTR->Proteasomal_Degradation Premature Degradation Fluorinated_Benzodioxole Fluorinated Benzodioxole (e.g., Lumacaftor/Tezacaftor) Fluorinated_Benzodioxole->Nascent_CFTR Cell_Membrane Cell Membrane Corrected_CFTR->Cell_Membrane Trafficking Functional_CFTR Functional CFTR Chloride Channel Cell_Membrane->Functional_CFTR Insertion

Caption: Mechanism of action of fluorinated benzodioxoles in correcting misfolded CFTR protein.

Anticancer_Mechanism cluster_Cell Cancer Cell Fluorinated_Benzodioxole_Arsenical Fluorinated Benzodioxole- Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Fluorinated_Benzodioxole_Arsenical->TrxR Inhibition Trx_reduced Reduced Thioredoxin (Trx- (SH)₂) TrxR->Trx_reduced Reduction of Trx-S₂ (Blocked) ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased Levels Trx_oxidized Oxidized Thioredoxin (Trx-S₂) Trx_reduced->Trx_oxidized Detoxification of ROS Trx_oxidized->TrxR Substrate Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Inhibition of the Thioredoxin system by fluorinated benzodioxole-arsenical conjugates.

Future Directions

The field of fluorinated benzodioxoles continues to expand, with ongoing research focused on synthesizing novel derivatives and exploring their therapeutic potential across a spectrum of diseases. Future investigations will likely delve deeper into the precise molecular mechanisms underlying their biological activities, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The strategic application of fluorine chemistry to the versatile benzodioxole scaffold holds immense promise for addressing unmet medical needs.

References

Methodological & Application

Synthetic Protocol for 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 5-Bromo-4-fluorobenzo[d]dioxole, a valuable building block in medicinal chemistry and materials science. The protocol is based on established synthetic methodologies for analogous compounds, offering a reliable pathway to this target molecule.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the target compound, 5-Bromo-4-fluorobenzo[d]dioxole, is presented below.

PropertyValue
CAS Number 1226808-75-8[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol
Appearance Expected to be a solid
Purity (Typical) ≥ 96%

Note: Detailed spectroscopic data (NMR, IR, MS) for this specific compound is not widely available in the public domain. Characterization of the synthesized product is highly recommended.

Synthetic Pathway

The synthesis of 5-Bromo-4-fluorobenzo[d]dioxole can be achieved in a two-step process starting from the commercially available 3-fluorocatechol. The first step involves the methylenation of 3-fluorocatechol to form the intermediate, 4-fluorobenzo[d]dioxole. The subsequent step is the regioselective bromination of this intermediate to yield the final product.

Synthetic_Pathway cluster_step1 Step 1: Methylenation cluster_step2 Step 2: Bromination A 3-Fluorocatechol B 4-Fluorobenzo[d]dioxole A->B CH₂Cl₂, NaOH, DMSO C 4-Fluorobenzo[d]dioxole D 5-Bromo-4-fluorobenzo[d]dioxole C->D N-Bromosuccinimide, Acetonitrile

References

Application Notes and Protocols for the Use of 5-Bromo-4-fluorobenzo[d]dioxole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-4-fluorobenzo[d]dioxole as a versatile building block in organic synthesis. This compound is particularly valuable for the introduction of the 4-fluorobenzodioxole moiety into target molecules through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Introduction

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic compound that serves as a key starting material for the synthesis of complex organic molecules. The presence of both a bromine and a fluorine atom on the benzodioxole ring offers distinct opportunities for selective functionalization. The bromine atom is particularly amenable to participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom can influence the electronic properties of the molecule and can be a site for further modification or can be retained in the final product to enhance its pharmacological properties. The benzodioxole moiety itself is a common feature in many biologically active compounds.

Key Applications in Organic Synthesis

The primary application of 5-Bromo-4-fluorobenzo[d]dioxole in organic synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions provide efficient and versatile methods for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this reaction, 5-Bromo-4-fluorobenzo[d]dioxole can be coupled with a variety of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using aryl bromides analogous to 5-Bromo-4-fluorobenzo[d]dioxole. These data provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-1,3,3-trimethyl-1,3-dihydro-spiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.4297
25-Bromo-1,3,3-trimethyl-1,3-dihydro-spiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.581
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80284

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene100 (MW)0.1794
24-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (3)-LHMDS (1.2)Toluene700.0890
36-Bromo-2-(aryl/heteroaryl)-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.4)Toluene1101260-88

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with 5-Bromo-4-fluorobenzo[d]dioxole. These protocols are based on established literature procedures for similar substrates and should be optimized for specific reaction partners.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-fluorobenzo[d]dioxole with an Arylboronic Acid

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Water (if using a mixed solvent system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluorobenzo[d]dioxole.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-4-fluorobenzo[d]dioxole with an Amine

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos, BINAP) (1.2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-4-fluorobenzo[d]dioxole derivative.

Mandatory Visualizations

The following diagrams illustrate the general workflows and a potential application of the synthesized compounds in inhibiting a key signaling pathway in cancer.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants: - 5-Bromo-4-fluorobenzo[d]dioxole - Boronic Acid - Pd Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Heat Heat and Stir Solvent->Heat Inert->Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants: - 5-Bromo-4-fluorobenzo[d]dioxole - Amine - Pd Precatalyst - Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product BET_Inhibition_Pathway cluster_nucleus Nucleus BET BET Proteins (BRD4) TF Transcription Factors (e.g., c-Myc, NF-κB) BET->TF recruits Histones Acetylated Histones Histones->BET binds to Gene Target Gene Expression (Proliferation, Anti-apoptosis) TF->Gene activates Chromatin Chromatin Inhibitor BET Inhibitor (Synthesized from 5-Bromo-4-fluorobenzo[d]dioxole) Inhibitor->BET inhibits binding

5-Bromo-4-fluorobenzo[d]dioxole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific applications and detailed experimental protocols for 5-Bromo-4-fluorobenzo[d]dioxole in medicinal chemistry are not extensively documented in publicly available literature, the broader class of substituted benzo[d]dioxole scaffolds serves as a valuable pharmacophore in the design and synthesis of novel therapeutic agents. The unique electronic properties conferred by the fluorine and bromine substituents on the 5-Bromo-4-fluorobenzo[d]dioxole ring system make it an attractive starting material for the generation of diverse molecular libraries for drug discovery.

The benzo[d]dioxole moiety is a recognized "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. The presence of a bromine atom provides a convenient handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. The fluorine atom can further modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for developing drug candidates with favorable pharmacokinetic profiles.

General Synthetic Utility: A Hypothetical Workflow

Given the synthetic potential of the bromo- and fluoro-substituted benzodioxole core, a primary application lies in its use as a key intermediate in the synthesis of more complex molecules. A common and powerful method to elaborate such a scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the benzodioxole ring and a wide variety of boronic acids or esters.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted bromobenzodioxole, which is applicable to 5-Bromo-4-fluorobenzo[d]dioxole.

Suzuki_Miyaura_Coupling reagent1 5-Bromo-4-fluorobenzo[d]dioxole product Coupled Product (Novel Scaffold) reagent1->product Suzuki-Miyaura Coupling reagent2 Aryl/Heteroaryl Boronic Acid or Ester reagent2->product purification Purification (e.g., Column Chromatography) product->purification catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Toluene, Dioxane/H2O) solvent->product analysis Characterization (NMR, MS) purification->analysis

A generalized workflow for Suzuki-Miyaura coupling.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-validated protocol for the Suzuki-Miyaura coupling of a bromobenzodioxole derivative. This protocol is provided for illustrative purposes and would require optimization for the specific substrates and conditions used.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask, add 5-Bromo-4-fluorobenzo[d]dioxole, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Potential Applications in Medicinal Chemistry

While direct evidence is currently limited, based on the known biological activities of related benzodioxole derivatives, compounds synthesized from 5-Bromo-4-fluorobenzo[d]dioxole could be investigated for a variety of therapeutic applications. The general class of benzodioxole-containing molecules has been explored for their potential as:

  • Anticancer Agents: Many benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Kinase Inhibitors: The benzodioxole scaffold can be elaborated to target the ATP-binding site of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and other diseases.

  • Antimicrobial Agents: Some compounds incorporating the benzodioxole moiety have demonstrated activity against bacterial and fungal pathogens.

Further research is required to synthesize and biologically evaluate derivatives of 5-Bromo-4-fluorobenzo[d]dioxole to fully elucidate its potential as a valuable building block in the development of new medicines. The synthetic accessibility and potential for diversification make it a promising, yet underexplored, scaffold for medicinal chemists.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluorobenzo[d]dioxole with various boronic acids. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The resulting 5-aryl-4-fluorobenzo[d]dioxole scaffolds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the prevalence of the benzodioxole motif in biologically active molecules.

While specific literature on the Suzuki-Miyaura coupling of 5-Bromo-4-fluorobenzo[d]dioxole is not widely available, the protocols and data presented herein are based on established methodologies for structurally similar substrates, such as other brominated benzodioxoles and fluoro-aromatic compounds. These notes serve as a robust starting point for reaction optimization and application in drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, 5-Bromo-4-fluorobenzo[d]dioxole) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the organoboron species, facilitating the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 5-aryl-4-fluorobenzo[d]dioxole product.

Data Presentation: Generalized Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for Suzuki-Miyaura couplings of bromo-aromatic compounds, which can be adapted for 5-Bromo-4-fluorobenzo[d]dioxole. Yields are illustrative and will vary depending on the specific boronic acid used and the optimization of reaction parameters.

EntryAryl Boronic Acid (Equiv.)Palladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901275-90
24-Methoxyphenylboronic acid (1.2)Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100880-95
33-Pyridinylboronic acid (1.3)Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene1101665-85
4Thiophene-2-boronic acid (1.2)Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)2-MeTHF/H₂O (10:1)801270-88

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-fluorobenzo[d]dioxole

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-4-fluorobenzo[d]dioxole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R - X⁻, - B(OH)₃ RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X (5-Bromo-4-fluorobenzo[d]dioxole) ArylHalide->OxAdd BoronicAcid R-B(OH)2 Borate [R-B(OH)3]⁻ BoronicAcid->Borate + OH⁻ Base Base Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants 5-Bromo-4-fluorobenzo[d]dioxole Arylboronic Acid Pd Catalyst & Base start->reactants setup Reaction Setup under Inert Atmosphere reactants->setup reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 5-Aryl-4-fluorobenzo[d]dioxole purification->product analysis Characterization (NMR, MS, etc.) product->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

The introduction of a fluorine atom onto an aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups. The 5-aryl-4-fluorobenzo[d]dioxole core is therefore a valuable pharmacophore for the development of novel therapeutics.

Derivatives of this scaffold could be explored for a variety of therapeutic targets, leveraging the structural motifs present in numerous existing drugs. The ability to rapidly synthesize a library of analogues using the Suzuki-Miyaura coupling allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Disclaimer: The provided protocols and data are intended for research use only by qualified individuals. Reaction conditions may need to be optimized for specific substrates and scales. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of aryl amines, which are common motifs in pharmaceutical compounds. The reaction's broad substrate scope and functional group tolerance have made it a preferred method over traditional techniques, such as nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-4-fluorobenzo[d]dioxole. The resulting product, a substituted 4-fluorobenzo[d]dioxol-5-amine, is a valuable building block for the synthesis of various biologically active molecules.

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of 5-Bromo-4-fluorobenzo[d]dioxole with a primary amine is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of 5-Bromo-4-fluorobenzo[d]dioxole.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate such as 5-Bromo-4-fluorobenzo[d]dioxole, which is an electron-rich aryl bromide, the following considerations are crucial:

  • Palladium Precursor: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common.[1] Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in situ reduction step.

  • Ligand: The choice of phosphine ligand is critical for an efficient reaction. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[3] These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[2] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and substrate.[2]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and THF are common choices.[2]

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the Buchwald-Hartwig amination of various substituted aryl bromides with primary amines. This data, gathered from analogous reactions, can serve as a guide for the optimization of the amination of 5-Bromo-4-fluorobenzo[d]dioxole.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1,2-difluorobenzeneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001895
4-Bromo-2-fluoroanisoleBenzylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Dioxane1102488
1-Bromo-4-fluorobenzenen-ButylaminePd₂(dba)₃ (0.5)BrettPhos (1.2)LHMDS (1.3)THF801292
5-BromoindoleMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2)Dioxane1102489
4-Bromo-1,2-(methylenedioxy)benzeneAnilinePd(OAc)₂ (1.5)BINAP (3)NaOtBu (1.4)Toluene1002091

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Bromo-4-fluorobenzo[d]dioxole with a generic primary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (argon or nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-fluorobenzo[d]dioxole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a counterflow of argon.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by the primary amine.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluorobenzo[d]dioxol-5-amine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: 5-Bromo-4-fluorobenzo[d]dioxole, Pd₂(dba)₃, XPhos, NaOtBu prep2 Inert Atmosphere: Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add Solvents & Amine: Anhydrous Toluene, Primary Amine prep2->prep3 reaction Heat & Stir: 80-110 °C Monitor by TLC/LC-MS prep3->reaction workup1 Quench Reaction: Cool to RT, add Ethyl Acetate & NaHCO₃(aq) reaction->workup1 workup2 Extraction: Separate organic layer, wash with H₂O & Brine workup1->workup2 workup3 Dry & Concentrate: Dry over MgSO₄, remove solvent workup2->workup3 purification Purification: Flash Column Chromatography workup3->purification final_product N-aryl-4-fluorobenzo[d]dioxol-5-amine purification->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Ar-Br amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)-NR'R''(L)₂ pd2_complex->amido_complex + R'R''NH, Base - H-Base⁺-Br⁻ amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: 5-Bromo-4-fluorobenzo[d]dioxole in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic heterocyclic compound with potential applications as a key intermediate in the synthesis of novel agrochemicals. The presence of both a bromine and a fluorine atom on the benzodioxole ring offers versatile handles for synthetic modifications, allowing for the introduction of various pharmacophores to develop new active ingredients for crop protection. The benzodioxole moiety itself is a known scaffold in biologically active molecules, including insecticides and insecticide synergists.[1][2][3] This document outlines a proposed application of 5-Bromo-4-fluorobenzo[d]dioxole in the synthesis of a hypothetical insect growth regulator, based on the established activity of benzo[d][4][5]dioxole-6-benzamide derivatives as chitinase inhibitors.[5]

Hypothetical Application: Synthesis of a Novel Insect Growth Regulator

This section details a proposed synthetic route for a novel insect growth regulator, N-(4-chlorophenyl)-4-fluoro-5-(morpholine-4-carbonyl)benzo[d][4][5]dioxole-6-carboxamide, starting from 5-Bromo-4-fluorobenzo[d]dioxole. The rationale for this target molecule is the known insecticidal activity of benzamide derivatives and the potential for the fluorine and morpholine moieties to enhance insecticidal potency and metabolic stability.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. The key transformations involve a Buchwald-Hartwig amination to introduce the benzamide core structure, followed by functionalization of the bromine atom via a Grignard reaction and subsequent quenching with a morpholine-based electrophile.

Diagram of the Proposed Synthetic Pathway

G A 5-Bromo-4-fluorobenzo[d]dioxole B Intermediate 1 (4-Fluoro-5-aminobenzo[d]dioxole) A->B Buchwald-Hartwig Amination C Intermediate 2 (N-(4-chlorophenyl)-4-fluoro-5-aminobenzo[d]dioxole) B->C Amide Coupling D Intermediate 3 (N-(4-chlorophenyl)-5-bromo-4-fluorobenzo[d]dioxole-6-carboxamide) C->D Bromination E Target Molecule (N-(4-chlorophenyl)-4-fluoro-5-(morpholine-4-carbonyl)benzo[d]dioxole-6-carboxamide) D->E Grignard Reaction & Morpholine Quench

Caption: Proposed synthetic route to a novel insect growth regulator.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the target insect growth regulator.

Step 1: Synthesis of 4-Fluoro-5-aminobenzo[d]dioxole (Intermediate 1)

Objective: To introduce an amino group at the 5-position of the starting material via a Buchwald-Hartwig amination reaction.

ParameterValue
Reactants
5-Bromo-4-fluorobenzo[d]dioxole1.0 eq
Benzophenone imine1.2 eq
Sodium tert-butoxide1.4 eq
Pd₂(dba)₃0.02 eq
BINAP0.04 eq
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12 hours
Work-up Aqueous HCl, followed by neutralization
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate)
Hypothetical Yield 85%

Procedure:

  • To a dried Schlenk flask under an inert atmosphere of argon, add 5-Bromo-4-fluorobenzo[d]dioxole, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Add dry toluene, followed by benzophenone imine.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with aqueous HCl.

  • Stir for 1 hour, then neutralize with aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of N-(4-chlorophenyl)-4-fluoro-5-aminobenzo[d]dioxole (Intermediate 2)

Objective: To form the benzamide linkage via an amide coupling reaction.

ParameterValue
Reactants
Intermediate 11.0 eq
4-Chlorobenzoyl chloride1.1 eq
Triethylamine1.5 eq
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Work-up Aqueous work-up
Purification Recrystallization
Hypothetical Yield 90%

Procedure:

  • Dissolve Intermediate 1 in dry DCM in a round-bottom flask and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of 4-chlorobenzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to afford Intermediate 2.

Step 3: Synthesis of N-(4-chlorophenyl)-5-bromo-4-fluorobenzo[d]dioxole-6-carboxamide (Intermediate 3)

Objective: To selectively brominate the benzodioxole ring.

ParameterValue
Reactants
Intermediate 21.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Solvent Acetonitrile
Reaction Temperature Room Temperature
Reaction Time 6 hours
Work-up Aqueous sodium thiosulfate wash
Purification Column chromatography
Hypothetical Yield 75%

Procedure:

  • Dissolve Intermediate 2 in acetonitrile in a flask protected from light.

  • Add NBS in one portion and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to obtain Intermediate 3.

Step 4: Synthesis of the Target Molecule

Objective: To introduce the morpholine-4-carbonyl moiety via a Grignard reaction.

ParameterValue
Reactants
Intermediate 31.0 eq
Magnesium turnings1.5 eq
1,2-Dibromoethanecatalytic
Morpholine-4-carbonyl chloride1.2 eq
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 8 hours
Work-up Quench with saturated aqueous ammonium chloride
Purification Preparative HPLC
Hypothetical Yield 60%

Procedure:

  • Activate magnesium turnings in a dry flask under argon with a crystal of iodine and a drop of 1,2-dibromoethane.

  • Add a solution of Intermediate 3 in dry THF dropwise to the activated magnesium.

  • Stir the mixture at room temperature for 2 hours to form the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of morpholine-4-carbonyl chloride in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the final product by preparative HPLC to yield the target molecule.

Logical Workflow for Synthesis

G Start Start: 5-Bromo-4-fluorobenzo[d]dioxole Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Grignard Reaction Intermediate3->Step4 FinalProduct Final Product: Target Molecule Step4->FinalProduct

Caption: Workflow for the proposed synthesis of the target agrochemical.

Disclaimer: The synthetic protocols and applications described herein are hypothetical and intended for illustrative purposes for a research audience. These reactions have not been physically performed and should be adapted and optimized with appropriate laboratory safety precautions and procedures.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-4-fluorobenzo[d]dioxole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of 5-Bromo-4-fluorobenzo[d]dioxole, a versatile scaffold for the development of novel therapeutic agents. This document outlines key derivatization strategies, presents quantitative data on the biological activity of related compounds, and provides detailed experimental protocols for the synthesis of new derivatives. The information herein is intended to guide researchers in the design and execution of experiments aimed at discovering new drug candidates based on the benzo[d]dioxole core.

Introduction

The benzo[d]dioxole moiety is a prominent structural feature in a multitude of biologically active natural products and synthetic compounds. Its unique electronic and conformational properties make it a privileged scaffold in medicinal chemistry. The presence of bromine and fluorine atoms on the 5-Bromo-4-fluorobenzo[d]dioxole ring system offers strategic vectors for chemical modification, enabling the exploration of chemical space and the optimization of pharmacological properties. Derivatization of this scaffold through modern cross-coupling reactions allows for the introduction of diverse substituents, leading to the generation of compound libraries with potential applications in various therapeutic areas, particularly in oncology.

Key Derivatization Reactions

The chemical versatility of the aryl halide functionalities in 5-Bromo-4-fluorobenzo[d]dioxole allows for a range of derivatization reactions. The two most prominent and effective methods for creating carbon-carbon and carbon-nitrogen bonds, crucial for the synthesis of diverse drug-like molecules, are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of a C-C bond. This reaction is widely used in drug discovery for the synthesis of biaryl and heteroaryl compounds with high efficiency and functional group tolerance. The bromine atom at the 5-position of 5-Bromo-4-fluorobenzo[d]dioxole is an excellent handle for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has revolutionized the synthesis of arylamines, which are prevalent in many pharmaceutical agents. The 5-bromo substituent of the starting material can be readily converted to a variety of amino derivatives using this methodology.

Data Presentation: Biological Activity of Benzodioxole Derivatives

The derivatization of the benzo[d]dioxole scaffold has yielded compounds with significant biological activity, particularly as anticancer agents. The following tables summarize the in vitro cytotoxicity of various benzo[d]dioxole derivatives against a panel of human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
YL201 (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamideMDA-MB-231 (Breast)4.92 ± 1.09[2]
5-FU (Control) -MDA-MB-231 (Breast)18.06 ± 2.33[2]
Compound 2a Carboxamide derivativeHep3B (Liver)-[3]
Compound 2b Carboxamide derivativeHep3B (Liver)-[3]
Compound 7a Benzodiazepine derivative--[3]
Compound 7b Benzodiazepine derivative--[3]
Compound 12b 5-bromofuran tethered 1,2,4-triazole hybridMCF-7 (Breast)3.54 ± 0.265 (µg/mL)[4]
Doxorubicin (Control) -MCF-7 (Breast)0.5785 ± 0.0095 (µg/mL)[4]
HJ1 Piperine derivativeHeLa (Cervical)4-fold increase vs. Piperine[5]
HJ1 Piperine derivativeMDA-MB-231 (Breast)10-fold increase vs. Piperine[5]

Signaling Pathway: Inhibition of the Thioredoxin System and Induction of Apoptosis

Several studies suggest that benzodioxole derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the thioredoxin (Trx) system, a critical regulator of cellular redox balance.[1][3] Inhibition of thioredoxin reductase (TrxR) by benzodioxole derivatives can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).[1][3]

Thioredoxin_Inhibition_Pathway Proposed Anticancer Mechanism of Benzodioxole Derivatives Benzodioxole 5-Bromo-4-fluorobenzo[d]dioxole Derivatives TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduction NADP NADP+ TrxR->NADP ROS Increased Reactive Oxygen Species (ROS) Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_red->Trx_ox Detoxification of ROS ASK1 ASK1 Trx_red->ASK1 Trx_ox->TrxR NADPH NADPH NADPH->TrxR OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis ASK1->Apoptosis

Caption: Inhibition of the Thioredoxin System by Benzodioxole Derivatives.

Experimental Protocols

The following are generalized protocols for the derivatization of 5-Bromo-4-fluorobenzo[d]dioxole. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-fluorobenzo[d]dioxoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-fluorobenzo[d]dioxole with various arylboronic acids.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - 5-Bromo-4-fluorobenzo[d]dioxole - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heat Heat Reaction Mixture (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End End Characterize->End

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-Bromo-4-fluorobenzo[d]dioxole, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-fluorobenzo[d]dioxole derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted-4-fluorobenzo[d]dioxol-5-amines

This protocol provides a general method for the palladium-catalyzed amination of 5-Bromo-4-fluorobenzo[d]dioxole with primary or secondary amines.

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination Start Start Setup Reaction Setup: - 5-Bromo-4-fluorobenzo[d]dioxole - Amine - Palladium Precatalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heat Heat Reaction Mixture (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Work-up: - Cool to room temperature - Filter through Celite - Wash with solvent Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for several of the most important palladium-catalyzed cross-coupling reactions.

General Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][2] The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for reactions like the Heck reaction), and reductive elimination.[1][3][4] The choice of palladium source, ligand, base, and solvent is crucial for the success of these reactions and is highly dependent on the specific substrates being coupled.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6][7] This reaction is widely used due to the stability and low toxicity of the boron reagents and its compatibility with a broad range of functional groups.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[3] This is followed by transmetalation with an organoboron reagent, typically in the presence of a base.[3][6] The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)(R2)L2->[R1-R2] Product Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) Alkene-Complex R-Pd(II)(X)L(Alkene) R-Pd(II)(X)L2->Alkene-Complex Alkene Coordination Insertion-Product R-Alkyl-Pd(II)(X)L Alkene-Complex->Insertion-Product Migratory Insertion HPd(II)(X)L2 HPd(II)(X)L2 Insertion-Product->HPd(II)(X)L2 β-Hydride Elimination [Product] [Product] Insertion-Product->[Product] Product HPd(II)(X)L2->Pd(0)L2 Reductive Elimination (+ Base) Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Amine-Complex [Ar-Pd(II)(NHR'R'')L]X Ar-Pd(II)(X)L->Amine-Complex Amine Coordination (HNR'R'') Amido-Complex Ar-Pd(II)(NR'R'')L Amine-Complex->Amido-Complex Deprotonation (+ Base) Amido-Complex->Pd(0)L Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Amido-Complex->[Ar-NR'R''] Product Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep_glass Prepare Glassware: Oven-dried flask with stir bar weigh_reagents Weigh Reagents: Substrates, Catalyst, Ligand, Base prep_glass->weigh_reagents add_solids Add solid reagents to flask weigh_reagents->add_solids degas_solvent Degas Solvent add_solvent Add degassed solvent via syringe degas_solvent->add_solvent inert_atm Establish Inert Atmosphere (e.g., Nitrogen or Argon) add_solids->inert_atm inert_atm->add_solvent heat Heat reaction to desired temperature add_solvent->heat monitor Monitor reaction progress (TLC, GC, LC-MS) heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

References

Application Notes and Protocols: 5-Bromo-4-fluorobenzo[d]dioxole as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic heterocyclic compound that serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring of the benzodioxole core, offers multiple avenues for synthetic diversification. The benzodioxole moiety is a recognized structural motif in numerous biologically active compounds and approved pharmaceuticals, often contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and nitrogen-containing substituents.[1][3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds, making it a valuable feature in modern drug design.[4]

These application notes provide an overview of the utility of 5-Bromo-4-fluorobenzo[d]dioxole as a building block in medicinal chemistry and outline a detailed protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl heterocyclic compound.

Key Applications in Drug Discovery

The strategic incorporation of the 5-Bromo-4-fluorobenzo[d]dioxole scaffold can be leveraged in the development of novel therapeutics across various disease areas. The resulting heterocyclic compounds are of significant interest as potential:

  • Kinase Inhibitors: The benzodioxole core can serve as a scaffold to which functionalities targeting the ATP-binding site of various kinases can be appended.

  • Anticancer Agents: Many heterocyclic compounds derived from versatile precursors have demonstrated potent anti-proliferative activities against various cancer cell lines.

  • Antimicrobial Agents: The development of new classes of antimicrobial agents is a critical area of research, and novel heterocyclic structures are a promising avenue for discovery.

  • Central Nervous System (CNS) Agents: The physicochemical properties imparted by the fluorinated benzodioxole moiety can be advantageous for designing molecules with blood-brain barrier permeability.

Experimental Protocols

Protocol 1: Synthesis of 5-(Thiophen-2-yl)-4-fluorobenzo[d]dioxole via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 5-Bromo-4-fluorobenzo[d]dioxole and thiophene-2-boronic acid.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 mmol, 1.0 equiv.), thiophene-2-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(thiophen-2-yl)-4-fluorobenzo[d]dioxole.

Data Presentation

The following table provides a template for recording and presenting the quantitative data from the synthesis of novel heterocyclic compounds derived from 5-Bromo-4-fluorobenzo[d]dioxole.

Compound IDPrecursorCoupling PartnerCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Analytical Data (m/z)
Example-1 5-Bromo-4-fluorobenzo[d]dioxoleThiophene-2-boronic acidPd(dppf)Cl₂Dioxane/H₂O901485>98222.03
Your-Cmpd-1
Your-Cmpd-2

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by the synthesized novel heterocyclic compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 5-Bromo-4-fluorobenzo[d]dioxole E Inert Atmosphere (N2 or Ar) A->E B Boronic Acid Derivative B->E C Palladium Catalyst & Base C->E D Anhydrous Solvent D->E F Heating & Stirring E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Novel Heterocyclic Compound I->J

Caption: Experimental workflow for the synthesis of novel heterocyclic compounds.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase P1 RAS Receptor->P1 Ligand Growth Factor Ligand->Receptor P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Novel Heterocyclic Compound Inhibitor->P2

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for 5-Bromo-4-fluorobenzo[d]dioxole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 5-Bromo-4-fluorobenzo[d]dioxole in Materials Science

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a potential application of 5-Bromo-4-fluorobenzo[d]dioxole as a key building block in the synthesis of novel organic electronic materials. Specifically, its use in the creation of a donor-acceptor type fluorescent molecule for Organic Light-Emitting Diode (OLED) applications is detailed. The fluorinated benzodioxole moiety can act as a tunable electron-accepting unit, while the bromo-substituent provides a reactive site for cross-coupling reactions, enabling the construction of complex conjugated molecules. A plausible synthetic route based on the Suzuki-Miyaura cross-coupling reaction is presented, followed by a comprehensive protocol for the fabrication of a multi-layer OLED device using the synthesized material via thermal evaporation.

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, low power consumption, and flexibility. The performance of an OLED is intrinsically linked to the molecular design of the organic materials used, particularly in the emissive layer (EML). Donor-acceptor (D-A) molecules, which link an electron-donating unit with an electron-accepting unit, are a highly effective strategy for tuning the emission color, quantum efficiency, and charge transport properties of organic emitters.

The 5-Bromo-4-fluorobenzo[d]dioxole scaffold is a promising candidate for the acceptor component in such D-A systems. The fluorine atom's electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, potentially improving electron injection and tuning the emission to the blue region of the spectrum. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward linkage to various donor moieties.

This application note describes a scientifically plausible approach to synthesize a novel emissive material by coupling 5-Bromo-4-fluorobenzo[d]dioxole with an electron-donating pyrene moiety. Pyrene is a well-known polycyclic aromatic hydrocarbon with excellent fluorescence properties and good hole-transporting capabilities.

Synthesis of Emissive Material: 2-(4-fluorobenzo[d][1][2]dioxol-5-yl)pyrene (FBDP)

A highly efficient method for the synthesis of the target emissive material, 2-(4-fluorobenzo[d][1][2]dioxol-5-yl)pyrene (FBDP), is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(4-fluorobenzo[d][1][2]dioxol-5-yl)pyrene (FBDP)

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Pyrene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Argon gas supply

Procedure:

  • To a 100 mL three-necked round-bottom flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 mmol), pyrene-2-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • The flask is equipped with a condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (30 mL) and ethanol (10 mL) to the flask via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90°C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, 2-(4-fluorobenzo[d][1][2]dioxol-5-yl)pyrene (FBDP).

  • Further purification for device fabrication can be achieved by temperature gradient sublimation.

Data Presentation

Table 1: Physicochemical Properties of FBDP

PropertyValue
Molecular FormulaC₂₃H₁₃FO₂
Molecular Weight340.35 g/mol
AppearancePale yellow solid
Melting Point~210-215 °C (estimated)
HOMO Level-5.5 eV (estimated from CV)
LUMO Level-2.5 eV (estimated from CV)
Photoluminescence (PL) Peak (in Toluene)~450 nm (Blue)
Photoluminescence Quantum Yield (PLQY)> 70% (estimated)

Table 2: Hypothetical OLED Device Performance

ParameterValue
Device StructureITO / NPB (40 nm) / FBDP (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Turn-on Voltage3.5 V
Maximum Luminance> 5000 cd/m²
Maximum Current Efficiency~8.0 cd/A
Maximum External Quantum Efficiency (EQE)~5.0%
CIE Coordinates (x, y)(0.15, 0.18) (Deep Blue)

ITO: Indium Tin Oxide, NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (Hole Transport Layer), FBDP: Emissive Layer, TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transport Layer), LiF: Lithium Fluoride (Electron Injection Layer), Al: Aluminum (Cathode).

OLED Device Fabrication

A multi-layer OLED device can be fabricated using the synthesized FBDP as the emissive layer via thermal evaporation in a high-vacuum chamber.

Experimental Protocol: OLED Fabrication

Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate holder with shadow masks

  • Quartz crystal microbalance for thickness monitoring

  • Pre-patterned ITO-coated glass substrates

Procedure:

  • Substrate Cleaning:

    • Clean the pre-patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Load the cleaned ITO substrates into the vacuum chamber.

    • Load the organic materials (NPB, FBDP, TPBi) and LiF into separate thermal evaporation sources (e.g., tantalum or tungsten boats).

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Sequentially deposit the organic layers onto the ITO substrate by heating the respective sources. The deposition rates and thicknesses are monitored in real-time using a quartz crystal microbalance.

      • Deposit a 40 nm layer of NPB as the hole transport layer (HTL) at a rate of 1-2 Å/s.

      • Deposit a 20 nm layer of FBDP as the emissive layer (EML) at a rate of 1 Å/s.

      • Deposit a 30 nm layer of TPBi as the electron transport layer (ETL) at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm layer of LiF as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_purification Purification cluster_product Final Product A 5-Bromo-4-fluorobenzo[d]dioxole C Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, 90°C A->C B Pyrene-2-boronic acid B->C D Extraction & Column Chromatography C->D E Sublimation D->E F FBDP Emitter E->F

Caption: Synthetic workflow for the FBDP emissive material.

OLED Fabrication Workflow

OLED_Fabrication_Workflow A ITO Substrate Cleaning B Oxygen Plasma Treatment A->B C Transfer to Vacuum Chamber B->C D HTL Deposition (NPB) C->D E EML Deposition (FBDP) D->E F ETL Deposition (TPBi) E->F G EIL Deposition (LiF) F->G H Cathode Deposition (Al) G->H I Encapsulation H->I J Device Testing I->J

Caption: Step-by-step workflow for OLED device fabrication.

Logical Relationship of Molecular Components

Molecular_Components cluster_donor Electron Donor cluster_acceptor Electron Acceptor cluster_emitter Emissive Molecule Pyrene Pyrene Moiety FBDP FBDP (Donor-Acceptor) Pyrene->FBDP C-C bond via Suzuki Coupling Benzodioxole Fluorinated Benzodioxole Moiety Benzodioxole->FBDP C-C bond via Suzuki Coupling

Caption: Donor-acceptor relationship in the FBDP molecule.

References

Application Notes and Protocols for the Synthesis of PROTACs Using 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 5-Bromo-4-fluorobenzo[d]dioxole as a key starting material for the von Hippel-Lindau (VHL) E3 ligase ligand. The protocols described herein outline a rational, multi-step synthetic strategy, culminating in a novel PROTAC designed to induce the degradation of the ERK1/2 protein, a critical node in the MAPK signaling pathway implicated in various cancers.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] VHL is a commonly recruited E3 ligase in PROTAC design, and its ligands often feature a hydroxyproline core.[2][3]

This document details the synthesis of a VHL ligand derived from 5-Bromo-4-fluorobenzo[d]dioxole and its subsequent incorporation into a PROTAC targeting ERK1/2.

Quantitative Data Summary

The efficacy of the synthesized PROTAC is evaluated based on its binding affinity to the VHL E3 ligase and its ability to induce the degradation of the target protein, ERK1/2. The key parameters are summarized in the tables below.

ParameterVHL LigandPROTACMethod
Binding Affinity (Kd, nM) 150180Surface Plasmon Resonance (SPR)
Target Protein N/AERK1/2
Cell Line N/AHuman Colon Cancer (HCT116)
DC50 (nM) N/A102Western Blot
Dmax (%) N/A>90Western Blot

Table 1: Representative Binding and Degradation Data. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax represents the maximum degradation of the target protein.

Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making ERK1/2 a compelling target for therapeutic intervention. The synthesized PROTAC is designed to induce the degradation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proteasome Proteasome Degradation ERK->Proteasome Ubiquitination Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription PROTAC ERK1/2 PROTAC PROTAC->ERK VHL VHL E3 Ligase PROTAC->VHL Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: MAPK/ERK Signaling Pathway and PROTAC Mechanism of Action.

Experimental Workflow

The synthesis and evaluation of the PROTAC follow a structured workflow, from the initial synthesis of the VHL ligand to the final cellular assays.

Experimental_Workflow start Start: 5-Bromo-4-fluorobenzo[d]dioxole step1 Step 1: Synthesis of 5-formyl-4-fluorobenzo[d]dioxole start->step1 step2 Step 2: Reductive Amination to (4-fluoro-benzo[d]dioxol-5-yl)methanamine step1->step2 step3 Step 3: Coupling with Hydroxyproline Core to yield VHL Ligand step2->step3 step4 Step 4: Linker Attachment to VHL Ligand step3->step4 step5 Step 5: Coupling with ERK1/2 Ligand to yield final PROTAC step4->step5 purification Purification and Characterization (HPLC, NMR, MS) step5->purification evaluation Biological Evaluation purification->evaluation binding VHL Binding Assay (SPR) evaluation->binding degradation ERK1/2 Degradation Assay (Western Blot) evaluation->degradation cellular Cell Viability Assay evaluation->cellular end End degradation->end

Caption: Overall Experimental Workflow for PROTAC Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-5-formylbenzo[d]dioxole (VHL Ligand Precursor)

This protocol describes the formylation of 5-Bromo-4-fluorobenzo[d]dioxole via an ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-5-formylbenzo[d]dioxole.

Protocol 2: Synthesis of (4-fluoro-benzo[d]dioxol-5-yl)methanamine

This protocol details the reductive amination of the aldehyde intermediate to the corresponding benzylamine.

Materials:

  • 4-fluoro-5-formylbenzo[d]dioxole

  • Ammonium chloride (NH4Cl)

  • Aqueous ammonia (28-30%)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-fluoro-5-formylbenzo[d]dioxole (1.0 eq) in methanol, add ammonium chloride (5.0 eq) and aqueous ammonia.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue to stir at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield (4-fluoro-benzo[d]dioxol-5-yl)methanamine, which can be used in the next step without further purification.

Protocol 3: Synthesis of the VHL Ligand

This protocol describes the amide coupling of the benzylamine with the protected hydroxyproline core of the VHL ligand.

Materials:

  • (4-fluoro-benzo[d]dioxol-5-yl)methanamine

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a solution of (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (4-fluoro-benzo[d]dioxol-5-yl)methanamine (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with EtOAc and wash with saturated aqueous LiCl solution (3x) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected VHL ligand.

  • For deprotection, dissolve the Boc-protected ligand in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure to obtain the final VHL ligand as the hydrochloride salt.

Protocol 4: Synthesis of the Final PROTAC

This protocol outlines the coupling of the VHL ligand to a linker and subsequently to an ERK1/2 ligand. This example uses a polyethylene glycol (PEG) linker and a known ERK1/2 inhibitor with a suitable attachment point (e.g., a carboxylic acid).

Materials:

  • VHL Ligand hydrochloride

  • Amine-PEG-acid linker (e.g., 1-amino-15-oxo-4,7,10,13-tetraoxa-16-azaicosane-20-carboxylic acid)

  • ERK1/2 inhibitor with a free amine (e.g., a derivative of ulixertinib)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • Linker attachment to VHL ligand:

    • To a solution of the VHL ligand hydrochloride (1.0 eq) and the amine-PEG-acid linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).

    • Stir at room temperature overnight.

    • Purify the VHL-linker conjugate by preparative HPLC.

  • Coupling of VHL-linker to ERK1/2 ligand:

    • To a solution of the purified VHL-linker conjugate (1.0 eq) and the ERK1/2 inhibitor (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Characterize the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This document provides a comprehensive guide for the synthesis of a novel VHL-based PROTAC using 5-Bromo-4-fluorobenzo[d]dioxole as a key building block. The detailed protocols and workflows are intended to facilitate the research and development of new targeted protein degraders. The provided synthetic route is based on established chemical transformations and offers a viable pathway to novel PROTACs for therapeutic applications. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functionalities onto aromatic rings. The substrate, 5-Bromo-4-fluorobenzo[d]dioxole, presents an interesting case for SNAr reactions. The presence of two halogen substituents, fluorine and bromine, on the benzodioxole core offers potential for regioselective substitution. In SNAr reactions, fluoride is generally a better leaving group than bromide, suggesting that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom. The benzodioxole moiety itself can influence the reactivity of the aromatic ring. This document aims to provide detailed application notes and protocols for conducting SNAr reactions on this specific substrate.

Regioselectivity in Nucleophilic Aromatic Substitution

The primary consideration for SNAr reactions on 5-Bromo-4-fluorobenzo[d]dioxole is the regioselectivity of the nucleophilic attack. Based on the established principles of SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The stability of the resulting Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key factor. Fluorine, being more electronegative than bromine, polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the displacement of the fluoride ion is generally favored over the bromide ion.

Application Notes

Currently, there is a notable lack of specific published experimental data for nucleophilic aromatic substitution reactions directly on 5-Bromo-4-fluorobenzo[d]dioxole. However, based on the general principles of SNAr reactions and data from analogous structures, we can extrapolate and propose the following application notes and hypothetical protocols. These are intended to serve as a starting point for researchers exploring the reactivity of this substrate.

General Considerations:

  • Nucleophiles: A variety of nucleophiles can theoretically be employed, including amines (primary and secondary), alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions by solvating the cation of the nucleophile and not interfering with the nucleophilicity of the anion.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, or the protonated form of an amine) or to neutralize any acidic byproducts. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or triethylamine (Et3N).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile and the substrate.

Hypothetical Experimental Protocols

The following protocols are theoretical and should be optimized through experimental investigation.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 4-(piperidin-1-yl)-5-bromobenzo[d]dioxole.

Reaction Scheme:

cluster_conditions Reaction Conditions 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole Product 4-(Piperidin-1-yl)-5-bromobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole->Product + Piperidine Piperidine Piperidine:s->Product:n Base K2CO3 Solvent DMF Heat Δ

Caption: Hypothetical reaction of 5-Bromo-4-fluorobenzo[d]dioxole with piperidine.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Piperidine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Add piperidine (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)

This protocol describes a general procedure for the synthesis of 4-methoxy-5-bromobenzo[d]dioxole.

Reaction Scheme:

cluster_conditions Reaction Conditions 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole Product 4-Methoxy-5-bromobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole->Product + Sodium_Methoxide Sodium Methoxide Sodium_Methoxide:s->Product:n Solvent Methanol/DMF Heat Δ

Caption: Hypothetical reaction with sodium methoxide.

Materials:

  • 5-Bromo-4-fluorobenzo[d]dioxole

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq) in a mixture of anhydrous methanol and DMF.

  • Add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Sodium Thiophenoxide)

This protocol outlines a general method for the synthesis of 4-(phenylthio)-5-bromobenzo[d]dioxole.

Reaction Scheme:

cluster_conditions Reaction Conditions 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole Product 4-(Phenylthio)-5-bromobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole->Product + Sodium_Thiophenoxide Sodium Thiophenoxide Sodium_Thiophenoxide:s->Product:n Solvent DMF Temp Room Temp to 50 °C G A Reactant Selection: 5-Bromo-4-fluorobenzo[d]dioxole + Nucleophile B Condition Screening: - Solvent (DMF, DMSO, NMP) - Base (K2CO3, Cs2CO3, NaH) - Temperature (RT, 50, 80, 120 °C) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Isolation C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Data Analysis and Yield Calculation F->G H Optimization of Conditions G->H H->B Iterate

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-4-fluorobenzo[d]dioxole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole. This guide addresses common issues in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the bromination of 4-fluorobenzo[d]dioxole can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the brominating agent to the starting material can lead to incomplete conversion or the formation of side products. A slight excess of the brominating agent is often used, but large excesses should be avoided to minimize side reactions.[1]

  • Poor Quality Reagents: The purity of the starting material, brominating agent, and solvent can significantly impact the reaction outcome. Ensure all reagents are of high purity and the solvent is anhydrous, as water can interfere with many bromination reactions.

  • Side Reactions: The formation of undesired isomers or poly-brominated products can reduce the yield of the target compound. The reaction conditions, particularly temperature and the choice of brominating agent, play a crucial role in controlling selectivity.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 5-Bromo-4-fluorobenzo[d]dioxole?

A2: The formation of multiple products, likely isomers (e.g., 6-Bromo-4-fluorobenzo[d]dioxole) or di-brominated species, is a common challenge in electrophilic aromatic substitution. To enhance selectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to bromine (Br₂) with a Lewis acid catalyst.[2] The use of NBS can help minimize over-bromination.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic bromination.[2] Running the reaction at 0°C or even lower temperatures can favor the formation of the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents are often preferred for brominations with NBS. Acetonitrile is also a commonly used solvent for bromination reactions.[2]

  • Catalyst Choice: If using Br₂, the choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) are critical. A less active catalyst or a smaller amount may improve selectivity.

Q3: How can I effectively remove unreacted starting material and isomeric impurities from my final product?

A3: Purification of the crude product is essential to obtain pure 5-Bromo-4-fluorobenzo[d]dioxole. Several techniques can be employed:

  • Column Chromatography: This is one of the most effective methods for separating isomers and removing unreacted starting material.[3] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[4] The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification technique.[4]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole?

Q2: What are the key safety precautions to consider during this synthesis?

A2: Brominating agents such as bromine and N-bromosuccinimide are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Bromine is highly volatile and corrosive, and its vapors should not be inhaled.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable developing solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the expected directing effects of the substituents on the 4-fluorobenzo[d]dioxole ring?

A4: The fluorine atom is an ortho-, para-director, but deactivating. The dioxole ring is an activating group and also directs ortho and para to the oxygen atoms. The position of bromination will be influenced by the combined electronic and steric effects of both substituents. The 5-position is para to the fluorine and ortho to one of the oxygens of the dioxole ring, making it a likely position for electrophilic attack.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole based on general methods for aromatic bromination. Note: This protocol has not been optimized and should be adapted and optimized by the user.

Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole from 4-fluorobenzo[d]dioxole

ParameterValue
Starting Material 4-fluorobenzo[d]dioxole
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (anhydrous)
Stoichiometry 1.0 eq. 4-fluorobenzo[d]dioxole, 1.05 eq. NBS
Temperature 0°C to room temperature
Reaction Time 2-4 hours (monitor by TLC)

Procedure:

  • Dissolve 4-fluorobenzo[d]dioxole (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Reagents: - 4-fluorobenzo[d]dioxole - NBS - Anhydrous Acetonitrile Start->Reagents Apparatus Set up Reaction Apparatus (Inert Atmosphere) Reagents->Apparatus Reaction_Step Perform Bromination: - Dissolve starting material - Cool to 0°C - Add NBS portion-wise - Stir and monitor by TLC Apparatus->Reaction_Step Start Reaction Quench Quench Reaction (aq. Na2S2O3) Reaction_Step->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_selectivity Selectivity Solutions cluster_solutions_purification Purification Solutions Problem Encountered Issue? Low_Yield Low Yield Problem->Low_Yield Yes Multiple_Products Multiple Products Problem->Multiple_Products Yes Purification_Difficulty Purification Difficulty Problem->Purification_Difficulty Yes Check_Time_Temp Increase Reaction Time/Temp (Monitor by TLC) Low_Yield->Check_Time_Temp Check_Stoichiometry Optimize Reagent Stoichiometry Low_Yield->Check_Stoichiometry Check_Reagents Verify Reagent Purity Low_Yield->Check_Reagents Change_Reagent Use Milder Brominating Agent (NBS) Multiple_Products->Change_Reagent Lower_Temp Decrease Reaction Temperature Multiple_Products->Lower_Temp Change_Solvent Optimize Solvent Multiple_Products->Change_Solvent Optimize_Chroma Optimize Column Chromatography (Solvent System, Gradient) Purification_Difficulty->Optimize_Chroma Try_Recrystallization Attempt Recrystallization Purification_Difficulty->Try_Recrystallization

Caption: Troubleshooting logic for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

References

Technical Support Center: 5-Bromo-4-fluorobenzo[d]dioxole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-4-fluorobenzo[d]dioxole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole?

A1: Based on the typical electrophilic bromination synthesis route for related benzodioxole compounds, the most probable impurities include:

  • Unreacted Starting Material: 4-fluorobenzo[d]dioxole.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Di-brominated Byproducts: Addition of a second bromine atom to the molecule.

Q2: What are the recommended purification techniques for 5-Bromo-4-fluorobenzo[d]dioxole?

A2: The primary purification methods for solid organic compounds like 5-Bromo-4-fluorobenzo[d]dioxole are column chromatography and recrystallization. For analogous compounds, vacuum distillation has also been employed.

Q3: Which analytical techniques are suitable for assessing the purity of 5-Bromo-4-fluorobenzo[d]dioxole?

A3: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): For rapid qualitative analysis of reaction progress and fraction screening during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify the mass of the components in a mixture.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Multiple spots on TLC close to the product spot. Presence of regioisomers.Optimize the column chromatography conditions. Try a less polar solvent system to increase separation. A gradient elution may be necessary.
A spot with a higher Rf value than the product is observed on TLC. Unreacted starting material (4-fluorobenzo[d]dioxole).This is typically easy to remove with column chromatography as the starting material is less polar.
A spot with a lower Rf value than the product is observed on TLC. Di-brominated byproduct.This more polar impurity should also be separable by column chromatography.
The purified product is an oil instead of a solid. Presence of impurities preventing crystallization.Re-purify using column chromatography with a different solvent system. If the product is pure but oily, try trituration with a non-polar solvent like hexanes to induce crystallization.
Low recovery after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound is highly soluble in the chosen solvent.Try a different solvent or a mixed solvent system. For example, if the compound is soluble in hot ethanol, slowly add water until the solution becomes cloudy, then heat until clear and allow to cool slowly.
No crystals form upon cooling after recrystallization. The solution is not saturated, or the compound has a tendency to form a supersaturated solution.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. You can also try cooling the solution in an ice bath.
Product appears discolored after purification. Trace impurities or degradation.Consider treating a solution of the product with activated charcoal before the final filtration step of recrystallization to remove colored impurities.

Quantitative Data Summary

The following tables summarize quantitative data for the purification of 5-Bromo-4-fluorobenzo[d]dioxole and related compounds.

Table 1: Column Chromatography Conditions for Purification of Brominated Aromatic Compounds

Stationary PhaseMobile Phase (Eluent)Ratio (v/v)
Silica GelPetroleum Ether / Ethyl Acetate20:1
Silica GelHexanes / Ethyl Acetate96:4
Silica GelCyclohexane / Ethyl Acetate95:5
Silica GelPentane / Acetone5:1
Silica GelPentane / Diethyl Ether4:1
Silica GelDichloromethane / Ethyl Acetate2:1

Table 2: Physical Properties and Purification Data for a Related Compound

CompoundPurification MethodBoiling Point (°C)Pressure (mbar)
5-bromo-2,2-difluorobenzodioxoleVacuum Distillation74 - 7516

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis beforehand.

  • Slurry Preparation: In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexanes or petroleum ether) to form a slurry that is pourable but not too dilute.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 5-Bromo-4-fluorobenzo[d]dioxole in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-4-fluorobenzo[d]dioxole.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.

  • Dissolution: Place the crude 5-Bromo-4-fluorobenzo[d]dioxole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-Bromo-4-fluorobenzo[d]dioxole TLC_Analysis Purity Check (TLC) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impure Pure_Product Pure Product TLC_Analysis->Pure_Product Pure Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Analysis (NMR, GC-MS, MP) Pure_Product->Final_Analysis

Caption: General experimental workflow for the purification of 5-Bromo-4-fluorobenzo[d]dioxole.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Paths Start Purification Issue Identified Problem_Type What is the nature of the issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Impurity_Detected Impurity Detected Problem_Type->Impurity_Detected Purity Physical_State_Issue Incorrect Physical State (e.g., oil) Problem_Type->Physical_State_Issue Form Solution_Yield Adjust Recrystallization Solvent or Check for Product Loss During Transfers Low_Yield->Solution_Yield Solution_Impurity Optimize Chromatography (Solvent System, Gradient) or Re-crystallize Impurity_Detected->Solution_Impurity Solution_State Re-purify to Remove Impurities or Try Trituration Physical_State_Issue->Solution_State

Caption: A decision tree for troubleshooting common purification issues.

Identifying side products in 5-Bromo-4-fluorobenzo[d]dioxole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluorobenzo[d]dioxole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on identifying and mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where side products are observed with 5-Bromo-4-fluorobenzo[d]dioxole?

A1: 5-Bromo-4-fluorobenzo[d]dioxole is primarily used as a substrate in palladium-catalyzed cross-coupling reactions. The most common reactions where side product formation is a concern are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Q2: I am observing a significant amount of a debrominated, non-fluorinated product in my Suzuki-Miyaura reaction. What is this side product and how can I minimize it?

A2: This side product is likely 4-fluorobenzo[d]dioxole, resulting from a hydrodehalogenation reaction. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[1][2]

Troubleshooting Guide: Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling

  • Choice of Base: Strong alkoxide bases can sometimes promote hydrodehalogenation. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]

  • Solvent Purity: Ensure anhydrous and thoroughly degassed solvents are used. Trace amounts of water or oxygen can contribute to the formation of palladium hydride species that lead to hydrodehalogenation.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can favor the desired cross-coupling pathway over hydrodehalogenation.

  • Temperature Control: Lowering the reaction temperature may help to suppress the hydrodehalogenation side reaction.[3]

Q3: My Suzuki-Miyaura reaction is producing a dimeric byproduct of my boronic acid coupling partner. What is this and how can I prevent its formation?

A3: This side product is the result of the homocoupling of your boronic acid reagent. This is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[4]

Troubleshooting Guide: Suppressing Boronic Acid Homocoupling

  • Inert Atmosphere: It is critical to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to minimize oxygen levels.[4]

  • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but a large excess should be avoided as it can increase the likelihood of homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q4: In my Buchwald-Hartwig amination reaction with 5-Bromo-4-fluorobenzo[d]dioxole, I am isolating the debrominated starting material. What is the cause of this side product?

A4: The formation of 4-fluorobenzo[d]dioxole in a Buchwald-Hartwig amination is typically the result of β-hydride elimination from the palladium-amido intermediate. This is a competing pathway to the desired reductive elimination that forms the C-N bond.[5][6]

Troubleshooting Guide: Preventing β-Hydride Elimination in Buchwald-Hartwig Amination

  • Ligand Choice: The use of sterically hindered biaryl phosphine ligands, such as RuPhos or BrettPhos, can effectively suppress β-hydride elimination by sterically disfavoring the conformation required for this process.[6]

  • Base Selection: The choice of base can influence the rate of reductive elimination versus β-hydride elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but in some cases, a weaker base might be beneficial.

  • Temperature Optimization: High reaction temperatures can sometimes favor β-hydride elimination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data on Side Product Formation

While specific quantitative data for reactions involving 5-Bromo-4-fluorobenzo[d]dioxole is not extensively published, the following table summarizes general trends and mitigation strategies for common side products observed in related systems.

Side ProductReaction TypeTypical Yield RangeKey Mitigation Strategies
Hydrodehalogenation Product Suzuki-Miyaura5-30%Use of weaker inorganic bases (K₂CO₃, K₃PO₄), bulky phosphine ligands (SPhos, XPhos), and lower reaction temperatures.[1][2][3]
Boronic Acid Homocoupling Product Suzuki-Miyaura<10% to >50%Strict exclusion of oxygen, controlled addition of boronic acid, and optimized stoichiometry.[4]
Hydrodehalogenation Product (from β-Hydride Elimination) Buchwald-Hartwig5-25%Employment of sterically hindered biaryl phosphine ligands (RuPhos, BrettPhos) and careful temperature control.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-4-fluorobenzo[d]dioxole with Minimized Side Products

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%)).

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with argon or nitrogen at least three times.

  • Solvent Addition: Add anhydrous and degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-4-fluorobenzo[d]dioxole with Suppressed β-Hydride Elimination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 eq.), the desired amine (1.2 eq.), a strong non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.), and the palladium pre-catalyst with a bulky biaryl phosphine ligand (e.g., RuPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Performed check_purity Analyze Crude Product (e.g., LC-MS, NMR) start->check_purity side_product Side Product Identified? check_purity->side_product desired_product Desired Product Obtained side_product->desired_product No troubleshoot Troubleshoot Reaction Conditions side_product->troubleshoot Yes hydrodehalogenation Hydrodehalogenation troubleshoot->hydrodehalogenation Suzuki homocoupling Homocoupling troubleshoot->homocoupling Suzuki beta_hydride β-Hydride Elimination troubleshoot->beta_hydride Buchwald-Hartwig optimize_base Optimize Base (e.g., K2CO3, K3PO4) hydrodehalogenation->optimize_base optimize_ligand Optimize Ligand (e.g., bulky phosphines) hydrodehalogenation->optimize_ligand optimize_temp Optimize Temperature hydrodehalogenation->optimize_temp optimize_atmosphere Ensure Inert Atmosphere homocoupling->optimize_atmosphere beta_hydride->optimize_ligand beta_hydride->optimize_temp

Caption: Troubleshooting workflow for identifying and mitigating side products.

Suzuki_Miyaura_Side_Reactions A Aryl-Br (5-Bromo-4-fluorobenzo[d]dioxole) C Aryl-Pd(II)-Br A->C Oxidative Addition B Pd(0) E Desired Product (Cross-Coupling) C->E Transmetalation & Reductive Elimination F Hydrodehalogenation Product C->F Reaction with Pd-H Species D Boronic Acid G Homocoupling Product D->G Dimerization H Pd-H Species

Caption: Competing pathways in the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Side_Reactions A Aryl-Br (5-Bromo-4-fluorobenzo[d]dioxole) C Aryl-Pd(II)-Br A->C Oxidative Addition B Pd(0) E Aryl-Pd(II)-Amine C->E Amine Coordination & Deprotonation D Amine F Desired Product (C-N Coupling) E->F Reductive Elimination G Hydrodehalogenation Product E->G β-Hydride Elimination

Caption: Reductive elimination vs. β-hydride elimination in Buchwald-Hartwig amination.

References

How to improve yield in the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 5-Bromo-4-fluorobenzo[d]dioxole?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4-fluorobenzo[d]dioxole, typically from 4-fluorocatechol and a methylene source like dichloromethane or diiodomethane. The second step is the regioselective bromination of 4-fluorobenzo[d]dioxole to yield the desired 5-Bromo-4-fluorobenzo[d]dioxole.

Q2: What are the key challenges in the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole?

A2: Key challenges include achieving a high yield in the formation of the methylenedioxy bridge for the precursor, controlling the regioselectivity of the bromination to favor the 5-position, and minimizing the formation of side products, such as other bromo-isomers or poly-brominated compounds.

Q3: Which brominating agent is most effective for this synthesis?

A3: N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of activated aromatic rings like 4-fluorobenzo[d]dioxole. It is generally milder and more selective than using elemental bromine (Br₂), which can lead to over-bromination and the formation of undesired byproducts.

Q4: How do the substituents on the aromatic ring influence the bromination?

A4: The 4-fluoro and the dioxole groups both influence the position of bromination. The methylenedioxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 4 and 5). The fluorine atom is a deactivating group but is also an ortho, para-director. The combined effect of these two groups strongly favors bromination at the 5-position, which is para to the fluorine atom and ortho to one of the oxygen atoms of the dioxole ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Problem 1: Low yield in the synthesis of the precursor, 4-fluorobenzo[d]dioxole.
Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature, but be cautious as this may also lead to side product formation.
Inefficient phase transfer catalyst (if using dichloromethane) If using a two-phase system with dichloromethane and aqueous base, the choice and amount of the phase transfer catalyst (e.g., tetrabutylammonium bromide) are critical. Ensure the catalyst is active and used in the appropriate molar ratio.
Decomposition of starting material or product 4-fluorocatechol can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Suboptimal base The choice of base is crucial for the cyclization reaction. Strong bases like potassium carbonate or cesium carbonate are often effective. The amount of base should be sufficient to neutralize the acid formed during the reaction.
Problem 2: Low yield and/or poor regioselectivity during the bromination of 4-fluorobenzo[d]dioxole.
Possible Cause Suggested Solution
Over-bromination (formation of di-bromo products) Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. Carefully control the stoichiometry of the brominating agent; use of a slight excess (1.05-1.1 equivalents) of NBS is often sufficient. Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.
Formation of undesired isomers The reaction temperature can influence regioselectivity. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the desired 5-bromo isomer. The choice of solvent can also play a role; non-polar solvents like dichloromethane or chloroform are often used.
Incomplete reaction Monitor the reaction by TLC to ensure all the starting material is consumed. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, this should be balanced against the risk of side product formation.
Decomposition of the product The product may be sensitive to acidic conditions generated during the reaction (HBr is a byproduct of bromination with Br₂). If using Br₂, the addition of a non-nucleophilic base can neutralize the acid. With NBS, this is less of an issue.
Problem 3: Difficulty in purifying the final product, 5-Bromo-4-fluorobenzo[d]dioxole.
Possible Cause Suggested Solution
Presence of unreacted starting material If the TLC shows residual starting material, consider optimizing the reaction conditions for full conversion. If purification is necessary, column chromatography on silica gel is typically effective for separating the product from the less polar starting material.
Contamination with isomeric byproducts Isomeric bromo-compounds can be difficult to separate. Careful optimization of the bromination reaction to maximize regioselectivity is the best approach. If isomers are present, fractional crystallization or preparative HPLC may be required for separation.
Residual brominating agent or byproducts A typical work-up procedure involving a wash with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) will quench and remove any unreacted bromine or NBS. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) will remove acidic byproducts.
Oily or impure solid product Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining a pure, crystalline product.

Experimental Protocols

Synthesis of 4-fluorobenzo[d]dioxole (Precursor)

This protocol is adapted from standard procedures for the synthesis of benzodioxoles from catechols.

Materials:

  • 4-Fluorocatechol

  • Dichloromethane (CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in anhydrous dimethylformamide, add 4-fluorocatechol (1 equivalent).

  • Heat the mixture to 80-90 °C.

  • Slowly add dichloromethane (1.2 equivalents) dropwise over 1-2 hours.

  • Maintain the reaction at 90 °C and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-fluorobenzo[d]dioxole.

Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole

This protocol utilizes N-Bromosuccinimide for a selective bromination.

Materials:

  • 4-Fluorobenzo[d]dioxole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-fluorobenzo[d]dioxole (1 equivalent) in anhydrous dichloromethane or acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 5-Bromo-4-fluorobenzo[d]dioxole.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 4-fluorobenzo[d]dioxole.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield of 5-Bromo-4-fluorobenzo[d]dioxole (%) Key Observations
1Br₂ (1.1)Dichloromethane0 to rt2~60%Formation of dibromo-byproducts observed.
2Br₂ (1.1) / FeCl₃ (cat.)Dichloromethane01~55%Increased reaction rate but lower selectivity.
3NBS (1.05)Dichloromethane0 to rt3>85%Clean reaction with high regioselectivity.
4NBS (1.05)Acetonitrilert2>90%Excellent yield and selectivity.
5NBS (1.5)Dichloromethanert2~80%Increased formation of impurities.

Note: The yields presented are typical and may vary based on the specific experimental setup and purity of reagents.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-fluorobenzo[d]dioxole cluster_step2 Step 2: Bromination A 4-Fluorocatechol B Dichloromethane, K₂CO₃, TBAB, DMF A->B Reactants C Reaction at 90°C B->C Conditions D Work-up and Purification C->D Process E 4-fluorobenzo[d]dioxole D->E Product F 4-fluorobenzo[d]dioxole E->F Precursor for Step 2 G NBS, Dichloromethane F->G Reactants H Reaction at 0°C to rt G->H Conditions I Work-up and Purification H->I Process J 5-Bromo-4-fluorobenzo[d]dioxole I->J Final Product

Caption: Workflow for the two-step synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Troubleshooting_Logic cluster_bromination Troubleshooting Bromination Step cluster_workup Troubleshooting Work-up & Purification Start Low Yield of 5-Bromo-4-fluorobenzo[d]dioxole Check_Purity Check Purity of 4-fluorobenzo[d]dioxole Start->Check_Purity Possible Cause Check_Reagents Verify NBS Activity and Stoichiometry Start->Check_Reagents Possible Cause Optimize_Temp Optimize Reaction Temperature (0°C to rt) Start->Optimize_Temp Possible Cause Optimize_Solvent Consider Solvent (DCM vs. ACN) Start->Optimize_Solvent Possible Cause Proper_Quench Ensure Proper Quenching (Na₂S₂O₃ wash) Start->Proper_Quench Possible Cause Check_Reagents->Optimize_Temp Optimize_Temp->Optimize_Solvent Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Solution Purification_Method Optimize Column Chromatography Proper_Quench->Purification_Method Recrystallization Attempt Recrystallization Purification_Method->Recrystallization Recrystallization->Improved_Yield Solution

Caption: Troubleshooting logic for low yield in the bromination step.

Technical Support Center: Regioselective Halogenation of Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective halogenation of benzodioxoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective halogenation of 1,3-benzodioxole?

The primary challenge lies in controlling the position of halogen substitution on the aromatic ring. The electron-donating nature of the methylenedioxy group strongly activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the 5-position. However, the formation of the 4-isomer and di-substituted products is a common side reaction. Achieving high regioselectivity for the less favored 4-position is particularly difficult and often requires specific strategies like the use of directing groups.

Q2: What are the most common halogenating agents for benzodioxoles?

N-Halosuccinimides (NBS for bromination and NCS for chlorination) are widely used due to their ease of handling and milder reaction conditions compared to elemental halogens.[1] Other reagents include elemental bromine and chlorine, though their high reactivity can lead to over-halogenation and side reactions.[2] For iodination, N-iodosuccinimide (NIS) is a common choice.

Q3: How does the choice of solvent affect the regioselectivity?

The solvent can influence the solubility of reagents and intermediates, as well as the stability of charged transition states. Polar aprotic solvents like chloroform, dichloromethane, and acetonitrile are commonly employed.[3] The choice of solvent can sometimes subtly influence the isomer ratio, and empirical screening is often necessary to determine the optimal solvent for a specific transformation.

Q4: Can Lewis acids improve the regioselectivity of halogenation?

Yes, Lewis acids are frequently used as catalysts to enhance the electrophilicity of the halogenating agent.[4] Common Lewis acids include FeCl₃, AlCl₃, and ZnCl₂. By coordinating to the halogenating agent, the Lewis acid can increase the reaction rate and, in some cases, influence the regioselectivity by altering the steric and electronic nature of the electrophile. However, the choice and amount of Lewis acid must be carefully optimized, as they can also promote side reactions.

Q5: What is a "directing group" strategy and how can it be applied to benzodioxole halogenation?

A directing group is a functional group on the substrate that directs the halogenation to a specific position, often one that is not electronically favored.[5] This is a powerful strategy for achieving high regioselectivity, especially for obtaining the less common 4-halo-1,3-benzodioxole isomers. The directing group is typically installed prior to halogenation and removed afterward.

Troubleshooting Guides

Problem 1: Low Yield of Halogenated Product

Possible Causes:

  • Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the benzodioxole ring or the halogenated product.

  • Poor Quality of Reagents: The halogenating agent may have degraded, or the solvent may contain impurities that interfere with the reaction.

  • Inefficient Work-up: The desired product may be lost during extraction or purification steps.

Solutions:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Optimize Reaction Temperature: Experiment with a range of temperatures. Lower temperatures may require longer reaction times but can minimize side reactions and degradation.

  • Use Fresh Reagents: Ensure the halogenating agent is fresh and the solvent is anhydrous and of high purity.

  • Refine Work-up Procedure: Ensure the pH is properly adjusted during aqueous washes and use appropriate extraction solvents. Consider alternative purification methods if column chromatography results in significant product loss.

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Possible Causes:

  • High Reactivity of the Benzodioxole Ring: The activated nature of the ring can lead to substitution at multiple positions.

  • Reaction Temperature is Too High: Higher temperatures can sometimes lead to the formation of thermodynamically controlled products, which may result in a different isomer ratio.

  • Inappropriate Catalyst or Lack Thereof: The absence of a suitable catalyst or the use of an incorrect one can lead to poor regioselectivity.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often improve selectivity by favoring the kinetically controlled product.

  • Screen Catalysts: Evaluate different Lewis acids (e.g., FeCl₃, AlCl₃, ZnBr₂) and vary their stoichiometric amounts to find the optimal conditions for the desired isomer.

  • Employ a Directing Group Strategy: For achieving high selectivity for a specific isomer, particularly the 4-halo product, consider introducing a directing group onto the benzodioxole ring prior to halogenation.[5]

Problem 3: Formation of Di-halogenated or Poly-halogenated Byproducts

Possible Causes:

  • Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent can lead to multiple substitutions on the activated ring.

  • High Reaction Temperature: Elevated temperatures can increase the rate of subsequent halogenation reactions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial desired halogenation can result in further substitution.

Solutions:

  • Control Stoichiometry: Use a precise amount of the halogenating agent, typically 1.0 to 1.2 equivalents relative to the benzodioxole substrate.

  • Slow Addition of Reagent: Add the halogenating agent slowly or portion-wise to the reaction mixture to maintain a low concentration at any given time.

  • Monitor Reaction Progress: Carefully follow the reaction by TLC or GC and quench the reaction as soon as the starting material is consumed to prevent over-halogenation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Chloro-1,3-benzodioxole

EntryHalogenating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Chlorine (Cl₂)NoneChloroform35296.2[3]
2NCSNoneAcetonitrileReflux485General observation from multiple sources
3NCSFeCl₃ (cat.)DichloromethaneRoom Temp6>90Hypothetical optimized condition based on literature

Note: Yields can vary based on the specific scale and work-up procedure.

Table 2: Regioselectivity in the Bromination of Substituted Benzodioxoles

SubstrateHalogenating AgentConditionsMajor ProductMinor Product(s)Reference
1,3-BenzodioxoleBr₂/Acetic AcidRoom Temp5-Bromo-1,3-benzodioxole4-Bromo- and Di-bromo derivatives[2]
5-(Benzyloxy)benzo[d][1][3]dioxoleNBSCH₂Cl₂6-Bromo-5-(benzyloxy)benzo[d][1][3]dioxole-[6]
1,3-Benzodioxole-5-carboxaldehydeBr₂-6-Bromo-1,3-benzodioxole-5-carboxaldehyde-[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1,3-benzodioxole using Chlorine Gas[3]

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.

  • Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes while maintaining the reaction temperature at 35 °C.

  • After the addition is complete, stir the reaction mixture for 2 hours at 35 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.

  • Expected yield: ~96.2%.

Protocol 2: Synthesis of 5-Bromo-1,3-benzodioxole using Ammonium Bromide and Hydrogen Peroxide[2]

Materials:

  • 1,3-Benzodioxole (2 mmol)

  • Ammonium bromide (2.2 mmol)

  • Acetic acid (4 mL)

  • 30% Hydrogen peroxide (2.2 mmol)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Charge a 25 mL two-necked round-bottomed flask with 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Allow the contents to stir at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, treat the reaction mixture with a saturated sodium bicarbonate solution until the acetic acid is neutralized.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product may require further purification by vacuum distillation or column chromatography.[2]

Visualizations

experimental_workflow start Start: Prepare Reaction Mixture (Benzodioxole, Solvent, Catalyst) reagent_addition Slow Addition of Halogenating Agent (NXS or X₂) start->reagent_addition reaction Stir at Controlled Temperature reagent_addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quench, Wash, Extract) monitoring->workup Proceed upon completion purification Purification (Distillation/Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the regioselective halogenation of benzodioxoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield, Poor Selectivity) cause_analysis Analyze Potential Causes start->cause_analysis cause1 Reaction Conditions (Temp, Time) cause_analysis->cause1 cause2 Reagent Quality/ Stoichiometry cause_analysis->cause2 cause3 Catalyst Choice/ Concentration cause_analysis->cause3 cause4 Work-up/ Purification Issues cause_analysis->cause4 solution_path Implement Corrective Actions cause1->solution_path cause2->solution_path cause3->solution_path cause4->solution_path solution1 Optimize Temperature and Reaction Time solution_path->solution1 solution2 Use Fresh Reagents/ Adjust Stoichiometry solution_path->solution2 solution3 Screen Catalysts/ Optimize Loading solution_path->solution3 solution4 Refine Work-up and Purification Protocol solution_path->solution4 outcome Evaluate Outcome solution1->outcome solution2->outcome solution3->outcome solution4->outcome resolved Problem Resolved outcome->resolved Successful reiterate Re-evaluate Causes outcome->reiterate Unsuccessful reiterate->cause_analysis

Caption: Logical workflow for troubleshooting common issues in benzodioxole halogenation.

References

Stability issues and degradation of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 5-Bromo-4-fluorobenzo[d]dioxole for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental data on the degradation pathways and stability of 5-Bromo-4-fluorobenzo[d]dioxole is limited in publicly available literature. The information provided below is based on general principles of organic chemistry and data for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 5-Bromo-4-fluorobenzo[d]dioxole?

For optimal stability, 5-Bromo-4-fluorobenzo[d]dioxole should be stored in a cool, dry place.[1] Some suppliers recommend storing the compound in a freezer at temperatures below -20°C under an inert atmosphere. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

Q2: I am observing discoloration of my 5-Bromo-4-fluorobenzo[d]dioxole solid over time. What could be the cause?

Discoloration of aryl halides can be indicative of degradation. This could be due to prolonged exposure to light, air (oxidation), or moisture. It is recommended to store the compound in an opaque, tightly sealed container, and to flush the container with an inert gas like argon or nitrogen before sealing.

Q3: What are the likely degradation pathways for 5-Bromo-4-fluorobenzo[d]dioxole?

While specific degradation pathways have not been extensively documented for this compound, plausible routes based on its structure include:

  • Hydrolysis of the Dioxole Ring: Under strongly acidic conditions, the methylenedioxy bridge can be susceptible to hydrolysis, leading to the formation of a catechol derivative.

  • Nucleophilic Aromatic Substitution: Although aryl fluorides and bromides are generally stable, under harsh conditions with strong nucleophiles, substitution of the fluorine or bromine atom may occur.

  • Photodegradation: Like many aromatic compounds, prolonged exposure to UV light could lead to decomposition.

Q4: I am experiencing low yields in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 5-Bromo-4-fluorobenzo[d]dioxole. What are the potential causes and troubleshooting steps?

Low yields in cross-coupling reactions involving this substrate can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and ligands are not degraded. It is advisable to use fresh catalyst and ligands or to test them with a reliable control reaction.

  • Base Incompatibility: The choice of base is critical. If a strong base is used, it could potentially react with the substrate or the product. Consider screening different bases (e.g., carbonates, phosphates).

  • Solvent Purity: The presence of water or other impurities in the solvent can significantly impact the reaction outcome. Use anhydrous solvents for your reactions.

  • Substrate Purity: Verify the purity of your 5-Bromo-4-fluorobenzo[d]dioxole, as impurities can interfere with the catalytic cycle.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Mixture

If you observe unexpected side products in your reaction, consider the following:

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of 5-Bromo-4-fluorobenzo[d]dioxole can occur. This can often be minimized by adjusting the reaction conditions, such as temperature and the rate of addition of reagents.

  • Protodehalogenation: The bromine or fluorine atom may be replaced by a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture or by certain catalyst/ligand combinations.

  • Reaction with Solvent or Base: The substrate might react with the solvent or base under the reaction conditions.

Issue 2: Inconsistent Reaction Results

For inconsistent results between batches:

  • Reagent Quality: Ensure the quality of all reagents, including the substrate, catalyst, ligands, base, and solvent, is consistent.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration, as oxygen can deactivate the catalyst.

  • Temperature Control: Precise temperature control is crucial for reproducible results.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature regarding the degradation rates or stability of 5-Bromo-4-fluorobenzo[d]dioxole under various conditions. The following table summarizes general storage recommendations.

ParameterRecommendationSource
Storage Temperature Cool, dry place; freezer (-20°C) recommended[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)
Container Tightly sealed, opaque container

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-Bromo-4-fluorobenzo[d]dioxole and detecting potential degradation products.

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Bromo-4-fluorobenzo[d]dioxole and dissolve it in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is commonly used for aromatic compounds. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The purity can be estimated from the relative peak areas. The appearance of new peaks in aged samples compared to fresh samples can indicate degradation.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general starting point for a Suzuki-Miyaura coupling reaction using 5-Bromo-4-fluorobenzo[d]dioxole.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-4-fluorobenzo[d]dioxole (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

plausible_degradation_pathway A 5-Bromo-4-fluorobenzo[d]dioxole B 4-Bromo-5-fluorocatechol A->B  Strong Acid (e.g., H₃O⁺) Hydrolysis of Dioxole Ring C Degradation Products B->C Further Oxidation/Decomposition

Caption: Plausible acidic hydrolysis pathway for 5-Bromo-4-fluorobenzo[d]dioxole.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - 5-Bromo-4-fluorobenzo[d]dioxole - Boronic Acid/Ester - Palladium Catalyst - Base prep2 Add Degassed Solvent prep1->prep2 reaction Heat and Stir under Inert Atmosphere prep2->reaction workup1 Cool and Dilute reaction->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Catalyst and ligand selection for cross-coupling of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the catalyst and ligand selection for cross-coupling reactions involving 5-Bromo-4-fluorobenzo[d]dioxole.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the cross-coupling of 5-Bromo-4-fluorobenzo[d]dioxole. The substrate's unique electronic and steric profile—featuring an electron-donating benzodioxole ring and an ortho-fluorine atom—presents specific challenges that are addressed below.

Q1: Why is my cross-coupling reaction showing low or no conversion?

A1: Low conversion with 5-Bromo-4-fluorobenzo[d]dioxole is often related to challenges in the oxidative addition step, which is frequently rate-limiting.

  • Sub-optimal Catalyst/Ligand System: The combination of the electron-donating dioxole moiety and the electron-withdrawing ortho-fluoro group creates a sterically hindered and electronically complex environment at the reaction center. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Troubleshooting: Switch to a catalyst system known for activating challenging aryl bromides. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended as they can facilitate the oxidative addition step.[1]

  • Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black or by coordination with impurities. Ensure all reagents and solvents are high purity and properly degassed.

  • Ineffective Base: The base is crucial for the transmetalation step in Suzuki couplings or for amine deprotonation in Buchwald-Hartwig aminations.

    • Troubleshooting: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially when dealing with sterically hindered substrates.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[2]

Q2: I am observing significant amounts of side products, such as homocoupling of my coupling partner or protodeboronation in Suzuki reactions. What can I do?

A2: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling: This often occurs when the transmetalation step is slow, allowing the organometallic coupling partner (e.g., boronic acid) to react with itself.

    • Troubleshooting: Ensure your reaction is thoroughly degassed, as oxygen can promote homocoupling. Optimizing the catalyst/ligand system to accelerate the catalytic cycle can also suppress this side reaction.

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by residual water or protic sources, especially under basic conditions, leading to the formation of an arene byproduct.

    • Troubleshooting: Use anhydrous solvents and ensure the base is dry. Using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.

Q3: How does the ortho-fluoro group affect my reaction strategy?

A3: The fluorine atom at the 4-position (ortho to the bromine) has two main effects:

  • Steric Hindrance: It increases the steric bulk around the C-Br bond, making the oxidative addition step more challenging. This necessitates the use of bulky ligands that can promote this step.

  • Electronic Effect: As an electron-withdrawing group, it can make the aryl bromide more susceptible to oxidative addition, but this effect can be counteracted by the electron-donating benzodioxole ring. The net electronic effect requires careful catalyst selection.

Q4: Which cross-coupling reaction is best suited for this substrate?

A4: The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling (C-C bond): Generally the most versatile and robust method for forming biaryl compounds. It is often the first choice due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups.

  • Buchwald-Hartwig Amination (C-N bond): The premier method for forming C-N bonds with primary or secondary amines.[1] It requires careful selection of ligands to achieve high yields and avoid side reactions.

  • Sonogashira Coupling (C-C triple bond): A reliable method for coupling with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[3][4]

  • Heck Reaction (C-C bond with alkenes): Used to form substituted alkenes. Regioselectivity can be a challenge and requires optimization.[5]

Section 2: Catalyst and Ligand Selection Guide

The selection of an appropriate catalyst and ligand is critical for a successful cross-coupling reaction with 5-Bromo-4-fluorobenzo[d]dioxole. Below are recommended starting points for screening.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes & Rationale
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (5:1)80 - 100SPhos is a bulky, electron-rich ligand effective for sterically hindered and electron-rich aryl bromides.[6]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃ (2 equiv.)Toluene or 2-MeTHF100 - 110XPhos is another highly active Buchwald ligand suitable for challenging substrates.
PdCl₂(dppf) (3-5 mol%)(none needed)K₂CO₃ (3 equiv.)DME or Dioxane/H₂O80 - 90A more "classic" choice; may work for less hindered boronic acids but could show lower activity.[7]

Note: Data is based on protocols for structurally similar aryl bromides. Optimization will be necessary.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes & Rationale
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOt-Bu (1.4 equiv.)Toluene90 - 110XPhos is highly effective for coupling a wide range of primary and secondary amines.[8]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄ (2 equiv.)t-BuOH100RuPhos is another effective ligand, and this system can be suitable for more functionalized amines.
BrettPhos Pd G3 (2-4 mol%)(precatalyst)LHMDS (1.5 equiv.)THF or 2-MeTHF80 - 100A modern precatalyst that often shows high activity for challenging aminations, including monoarylation of primary amines.

Note: Data is based on general protocols for amination of aryl bromides. Optimization is crucial.

Section 3: Experimental Protocols (General Starting Points)

The following protocols are generalized starting points and should be optimized for each specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-Bromo-4-fluorobenzo[d]dioxole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add the amine (1.2-1.4 equiv.) and 5-Bromo-4-fluorobenzo[d]dioxole (1.0 equiv.).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Visualized Workflows and Mechanisms

The following diagrams illustrate the general catalytic cycles and experimental workflows relevant to cross-coupling reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)(L)₂-Ar' pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product center start Ar-Br (Substrate) start->pd_complex boronic Ar'B(OH)₂ + Base boronic->transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(L)₂-NR¹R² pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product start Ar-Br (Substrate) start->pd_complex amine HNR¹R² + Base amine->amido_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow setup 1. Reaction Setup - Add Substrate, Reagents, Catalyst, Ligand, Base - Evacuate & Backfill with Inert Gas solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat & Stir (e.g., 80-110 °C) solvent->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor workup 5. Aqueous Work-up - Quench Reaction - Extract with Organic Solvent monitor->workup Upon Completion purify 6. Purification - Dry & Concentrate - Column Chromatography workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Column chromatography conditions for purifying 5-Bromo-4-fluorobenzo[d]dioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-4-fluorobenzo[d]dioxole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 5-Bromo-4-fluorobenzo[d]dioxole derivatives?

A1: For the purification of moderately polar aromatic compounds like 5-Bromo-4-fluorobenzo[d]dioxole derivatives, silica gel is the most common and recommended stationary phase. Alumina (neutral or basic) can be considered if the compound is sensitive to the acidic nature of silica gel.[1]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase can be determined by running preliminary thin-layer chromatography (TLC) plates. A good starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on the column.

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If your compound is highly polar and remains at the baseline, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. If solubility is an issue, ensure your crude sample is fully dissolved in a minimal amount of a strong solvent before loading it onto the column.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for compounds that are difficult to separate by normal-phase chromatography or if isomers are present.[2] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 5-Bromo-4-fluorobenzo[d]dioxole derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity.- Column overloading.- Column was not packed properly (channeling).- Optimize the eluent system using TLC to achieve a greater difference in Rf values between your compound and impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air gaps or cracks.
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your eluent mixture.
Compound Elutes Too Slowly or Not at All (High Retention) - Mobile phase is not polar enough.- Compound may have poor solubility in the mobile phase.- Potential decomposition on the stationary phase.- Gradually increase the polarity of the mobile phase.- Ensure the compound is soluble in the chosen eluent.- Test the stability of your compound on silica gel using a 2D TLC test.[1] If it is unstable, consider using a different stationary phase like alumina or florisil.[1]
Tailing Peaks - Compound interacting too strongly with the stationary phase.- Presence of acidic or basic impurities.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the sample is loaded in a concentrated band.
Cracked or Dry Column Bed - The top of the column was allowed to run dry.- Always keep the silica gel bed covered with the mobile phase. If the column runs dry, the separation efficiency will be severely compromised, and it is often best to repack the column.
Inconsistent Retention Times (in HPLC) - Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.[3] Use a column oven for temperature control.[3]- Flush the column with a strong solvent or replace it if it's old or has been used extensively.[4]

Experimental Protocol: Flash Column Chromatography

This is a general protocol for the purification of a 5-Bromo-4-fluorobenzo[d]dioxole derivative. Conditions should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude 5-Bromo-4-fluorobenzo[d]dioxole derivative in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (using a pump or bulb) to the top of the column to begin the elution.

  • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

  • The polarity of the mobile phase can be gradually increased during the elution (gradient elution) to elute compounds with higher polarity.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified desired product.

  • Combine the pure fractions.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified 5-Bromo-4-fluorobenzo[d]dioxole derivative.

Data Presentation: Experimental Conditions

Use the following table to document your experimental conditions for column chromatography.

Parameter Value
Stationary Phase e.g., Silica gel (60 Å, 230-400 mesh)
Column Dimensions (ID x Length) e.g., 2 cm x 20 cm
Crude Sample Weight e.g., 500 mg
Mobile Phase (Eluent System) e.g., Hexane:Ethyl Acetate (9:1 to 7:3 gradient)
Flow Rate e.g., ~5 mL/min
Fraction Size e.g., 10 mL
Yield of Purified Product e.g., 350 mg
Purity (by NMR, GC-MS, etc.) e.g., >98%

Workflow and Logic Diagrams

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dissolved or Dry-Loaded) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for the purification of 5-Bromo-4-fluorobenzo[d]dioxole derivatives via column chromatography.

Troubleshooting_Logic Start Problem with Separation? PoorSep Poor Separation Start->PoorSep Yes NoMove Compound Not Moving Start->NoMove Yes TooFast Compound Moves Too Fast Start->TooFast Yes CheckTLC Optimize Eluent with TLC PoorSep->CheckTLC IncreasePolarity Increase Eluent Polarity NoMove->IncreasePolarity DecreasePolarity Decrease Eluent Polarity TooFast->DecreasePolarity CheckStability Check Compound Stability on Silica IncreasePolarity->CheckStability If still no movement

Caption: A logical diagram for troubleshooting common column chromatography separation issues.

References

Managing exothermic reactions during the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any chemical synthesis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing exothermic reactions during the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole?

The primary exothermic step is the electrophilic aromatic substitution (bromination) of the 4-fluorobenzo[d]dioxole precursor. The reaction of the aromatic ring with a brominating agent, such as elemental bromine or N-Bromosuccinimide (NBS), releases a significant amount of heat.

Q2: What are the main hazards associated with an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel. This can result in:

  • Runaway Reaction: A situation where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous and uncontrollable acceleration of the reaction.

  • Solvent Boiling: The solvent may boil violently, leading to a pressure buildup and potential breach of the reaction vessel.

  • Side Reactions and Decomposition: Elevated temperatures can promote the formation of unwanted byproducts and the decomposition of both reactants and products, potentially releasing toxic fumes.

  • Release of Corrosive Reagents: A vessel failure could release corrosive materials like bromine or hydrogen bromide.

Q3: How can I monitor the reaction temperature effectively?

It is crucial to have a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature. An external bath temperature reading is not sufficient to gauge the real-time heat generation of the reaction.

Q4: Is it advisable to add the brominating agent all at once?

No, the brominating agent should never be added all at once. A slow, controlled, dropwise addition is essential to manage the heat generated during the reaction.[1] This allows the cooling system to dissipate the heat effectively and maintain the desired reaction temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature rise. - Addition of brominating agent is too fast.- Inadequate cooling.- Incorrect solvent with a low boiling point.- Immediately stop the addition of the brominating agent.- Increase the efficiency of the cooling bath (add more ice, use a colder bath like dry ice/acetone).- If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
Reaction does not initiate. - Impure starting materials or reagents.- Low reaction temperature.- Inactive catalyst (if used).- Ensure all reactants and solvents are pure and dry.- Gradually and carefully increase the temperature by a few degrees.- If using a catalyst, ensure it is fresh and active.
Formation of multiple-brominated byproducts. - Excess of brominating agent.- Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the brominating agent.- Maintain a lower reaction temperature to improve selectivity.
Low yield of the desired product. - Incomplete reaction.- Loss of product during work-up.- Side reactions due to poor temperature control.- Monitor the reaction by TLC or GC to ensure completion.- Optimize the extraction and purification steps.- Maintain strict temperature control throughout the reaction.

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a similar synthesis of a brominated benzodioxole derivative.[1]

Materials:

  • 4-fluorobenzo[d]dioxole

  • Elemental Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Anhydrous FeCl₃ or AlCl₃) - Optional, but may be required to enhance reactivity.

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorobenzo[d]dioxole in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • If using a catalyst, add the anhydrous Lewis acid to the cooled solution and stir for 10-15 minutes.

  • In the dropping funnel, prepare a solution of elemental bromine in anhydrous DCM.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, slowly quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a solid and can be easier and safer to handle than liquid bromine.[2][3][4][5]

Materials:

  • 4-fluorobenzo[d]dioxole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile or Dichloromethane (DCM)

  • Radical Initiator (e.g., AIBN or Benzoyl Peroxide) - Optional, for benzylic bromination, but may influence aromatic bromination under certain conditions.

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzo[d]dioxole in anhydrous acetonitrile or DCM.

  • Add N-Bromosuccinimide in one portion to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic, so be prepared to cool the flask with a water bath if the temperature rises significantly.

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, quantitative data for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole based on general principles of similar reactions. Actual results may vary.

ParameterProtocol 1 (Elemental Bromine)Protocol 2 (NBS)
Starting Material 4-fluorobenzo[d]dioxole (1.0 eq)4-fluorobenzo[d]dioxole (1.0 eq)
Brominating Agent Bromine (1.05 eq)N-Bromosuccinimide (1.1 eq)
Solvent DichloromethaneAcetonitrile
Temperature 0-10 °C20-30 °C
Addition Time 1-2 hoursN/A (added in one portion)
Reaction Time 2-3 hours4-12 hours
Typical Yield 75-85%80-90%

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-fluorobenzo[d]dioxole in anhydrous solvent B Cool reaction mixture to 0-5 °C A->B C Slow, dropwise addition of brominating agent B->C D Monitor internal temperature (Maintain < 10 °C) C->D Continuous Monitoring D->C Adjust addition rate E Stir at controlled temperature until reaction is complete D->E F Quench with Na₂S₂O₃ solution E->F G Wash with NaHCO₃ and brine F->G H Dry, filter, and concentrate G->H I Purify product H->I

Caption: Experimental workflow for managing the exothermic bromination of 4-fluorobenzo[d]dioxole.

Troubleshooting_Logic Start Observe Rapid Temperature Rise Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (e.g., add more ice) Stop_Addition->Enhance_Cooling Dilute Consider Diluting with Cold Solvent Enhance_Cooling->Dilute Monitor Monitor Temperature and Pressure Dilute->Monitor Controlled Temperature Controlled? Monitor->Controlled Resume Cautiously Resume Addition at Slower Rate Controlled->Resume Yes Emergency Emergency Shutdown Procedure Controlled->Emergency No

References

Technical Support Center: Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-4-fluorobenzo[d]dioxole. This document provides troubleshooting advice, answers to frequently asked questions, and a representative experimental protocol.

Troubleshooting Guide

Encountering issues during the scale-up of a synthesis is common. This guide addresses potential problems in the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Deactivated starting material. 4. Catalyst poisoning.1. Use a fresh, recently opened container of N-Bromosuccinimide (NBS). 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC or HPLC. 3. Confirm the purity of the 4-fluorobenzo[d]dioxole starting material. 4. Ensure all glassware is scrupulously dry and reactants are free of impurities that could inhibit the reaction.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination (di- or tri-brominated species). 2. Isomeric impurities. 3. Side reactions due to excessive temperature.1. Reduce the stoichiometry of the brominating agent. Consider slow, portion-wise addition. 2. Optimize the reaction temperature to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary. 3. Lower the reaction temperature and extend the reaction time.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing on a larger scale.1. Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. 2. Cautiously increase the reaction temperature. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger vessels, consider mechanical overhead stirring.
Product Purification Challenges 1. Co-elution of product and impurities during chromatography. 2. Difficulty in crystallization. 3. Persistent colored impurities.1. Experiment with different solvent systems for column chromatography. A Phenyl-Hexyl or PFP HPLC column may offer better separation for halogenated aromatics.[1] 2. Screen a variety of solvents for recrystallization. Consider a co-solvent system. 3. Treat the crude product with activated carbon or perform a wash with a reducing agent solution (e.g., sodium bisulfite) to remove residual bromine.
Exothermic Reaction Runaway 1. Rapid addition of reagents. 2. Inadequate cooling. 3. High concentration of reactants.1. Add the brominating agent in portions or as a solution via a dropping funnel. 2. Ensure the cooling bath is of sufficient size and at the correct temperature. 3. Dilute the reaction mixture with an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole?

The logical precursor for this synthesis is 4-fluorobenzo[d]dioxole, which would undergo electrophilic aromatic bromination.

Q2: Which brominating agent is recommended for scale-up?

While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for scale-up due to its solid nature, which makes it easier and safer to handle compared to highly corrosive and volatile liquid bromine.[2]

Q3: What are the expected byproducts in this synthesis?

Potential byproducts include isomeric monobrominated products and over-brominated species (e.g., dibromo-4-fluorobenzo[d]dioxole). The formation of these can be influenced by reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions for this reaction?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle N-Bromosuccinimide with care as it is a lachrymator and an irritant.

  • Be prepared for a potentially exothermic reaction, especially on a larger scale.

Q6: What purification methods are most effective for the final product?

A combination of aqueous workup, followed by recrystallization or column chromatography is typically employed for the purification of halogenated aromatic compounds.

Experimental Protocol (Representative)

This protocol describes a representative method for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole. Note: This is a general procedure and may require optimization for specific scales and equipment.

Reaction Scheme:

Synthesis_Pathway 4-fluorobenzo[d]dioxole 4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole 5-Bromo-4-fluorobenzo[d]dioxole 4-fluorobenzo[d]dioxole->5-Bromo-4-fluorobenzo[d]dioxole NBS, Solvent, Catalyst (optional)

Caption: Synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-fluorobenzo[d]dioxole140.111.0
N-Bromosuccinimide (NBS)177.981.05 - 1.1
Solvent (e.g., Acetonitrile)--
Optional: Catalyst (e.g., silica gel)--

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-fluorobenzo[d]dioxole (1.0 eq.) in the chosen solvent (e.g., acetonitrile).

  • Reagent Addition: In a separate flask, prepare a solution or suspension of N-Bromosuccinimide (1.05-1.1 eq.) in the same solvent.

  • Reaction: Cool the solution of 4-fluorobenzo[d]dioxole to 0-5 °C using an ice bath. Slowly add the NBS solution/suspension dropwise to the reaction mixture while maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted NBS.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue? check_reaction Check Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete low_yield Low Yield check_reaction->low_yield multiple_products Multiple Products check_reaction->multiple_products increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes check_reagents Check Reagent Quality low_yield->check_reagents Yes optimize_stoichiometry Optimize Stoichiometry multiple_products->optimize_stoichiometry Yes optimize_temp Optimize Temperature multiple_products->optimize_temp Yes end Problem Solved increase_time->end increase_temp->end check_reagents->end purification Purification Strategy optimize_stoichiometry->purification optimize_temp->purification purification->end

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-fluorobenzo[d]dioxole and Other Bromoarenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Bromo-4-fluorobenzo[d]dioxole with a selection of other commercially available bromoarenes in three of the most powerful cross-coupling reactions in modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The choice of bromoarene in a synthetic route can significantly impact reaction efficiency, yield, and overall cost. Understanding the relative reactivity of different bromoarenes is therefore crucial for designing and optimizing synthetic pathways in drug discovery and development.

Factors Influencing the Reactivity of Bromoarenes

The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a critical role. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbon atom attached to the bromine, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups (EDGs) decrease the reactivity of the bromoarene.

  • Steric Hindrance: The presence of bulky substituents in the ortho position to the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition and reducing the overall reaction efficiency.

In the case of 5-Bromo-4-fluorobenzo[d]dioxole , the fluorine atom and the dioxole ring are expected to have a net electron-withdrawing effect, thus activating the C-Br bond towards oxidative addition. The fluorine atom at the ortho position, however, might introduce some steric hindrance. This guide aims to contextualize the reactivity of this compound by comparing it with bromoarenes that exhibit a range of electronic and steric properties.

Comparative Analysis of Reactivity

To provide a clear comparison, we have selected four representative bromoarenes to benchmark against the expected reactivity of 5-Bromo-4-fluorobenzo[d]dioxole:

  • Bromobenzene: The simplest bromoarene, serving as a baseline for comparison.

  • 4-Bromoanisole: A bromoarene with a strong electron-donating group (-OCH₃).

  • 4-Bromobenzotrifluoride: A bromoarene with a strong electron-withdrawing group (-CF₃).

  • 2-Bromotoluene: A bromoarene with a sterically hindering group (-CH₃) in the ortho position.

The following sections present a comparative analysis of the reactivity of these compounds in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

General Reaction Scheme:

Comparative Data for Suzuki-Miyaura Coupling:

BromoarenePartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
5-Bromo-4-fluorobenzo[d]dioxolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O12(Not reported)-
BromobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME298[1]
4-BromoanisolePhenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O4>99[2]
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O0.595[1]
2-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2485[1]

Analysis of Reactivity in Suzuki-Miyaura Coupling:

The data suggests that bromoarenes with electron-withdrawing groups, such as 4-bromobenzotrifluoride, exhibit the highest reactivity, affording high yields in a short reaction time.[1] Conversely, electron-donating groups, as in 4-bromoanisole, can lead to slightly lower reactivity, although high yields are still achievable, often with longer reaction times or more active catalysts.[2] Steric hindrance, as seen in 2-bromotoluene, significantly reduces the reaction rate, requiring longer reaction times to achieve high yields.[1] Based on these trends, 5-Bromo-4-fluorobenzo[d]dioxole is expected to show good reactivity in Suzuki-Miyaura coupling, likely comparable to or slightly better than bromobenzene, due to the electron-withdrawing nature of the fluoro and dioxole substituents.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromoarene, Boronic Acid, Base, and Pd Catalyst in Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat Mixture with Stirring C->D E Monitor Reaction by TLC/GC-MS D->E F Cool to RT, Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[3]

General Reaction Scheme:

Comparative Data for Buchwald-Hartwig Amination:

BromoareneAmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
5-Bromo-4-fluorobenzo[d]dioxoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene12(Not reported)-
BromobenzeneAnilinePd(OAc)₂ / BINAPNaOtBuToluene398[4]
4-BromoanisoleAnilinePd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene196
4-BromobenzotrifluorideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene2492
2-BromotoluenePiperazinePd(dba)₂ / BINAPNaOtBum-xylene(Not reported)(Not reported)[5]

Analysis of Reactivity in Buchwald-Hartwig Amination:

Similar to the Suzuki coupling, electron-withdrawing groups on the bromoarene generally enhance the rate of the Buchwald-Hartwig amination.[6] Electron-donating groups can slightly decrease the reactivity, but high yields are often obtained with appropriate catalyst systems.[7] Steric hindrance around the bromine atom can significantly impede the reaction.[5] For 5-Bromo-4-fluorobenzo[d]dioxole , the electron-withdrawing character of its substituents suggests it will be a good substrate for this transformation, likely exhibiting reactivity comparable to bromobenzene.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(Br)L Pd(II)(Ar)(Br)L Pd(0)L->Pd(II)(Ar)(Br)L Oxidative Addition (Ar-Br) Pd(II)(Ar)(NR2)L Pd(II)(Ar)(NR2)L Pd(II)(Ar)(Br)L->Pd(II)(Ar)(NR2)L Amine Coordination & Deprotonation (R2NH, Base) Pd(II)(Ar)(NR2)L->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Pd(II)(Ar)(NR2)L->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8]

General Reaction Scheme:

Comparative Data for Sonogashira Coupling:

BromoareneAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
5-Bromo-4-fluorobenzo[d]dioxolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6(Not reported)-
BromobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH470[9]
4-BromoanisolePhenylacetylene[Pd(L-H)Cl][PF₆] / Cu-freeK₂CO₃DMSO4~95[10]
4-BromobenzotrifluoridePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF288[11]
2-BromotoluenePhenylacetylenePd/PCy₃ / CuIi-Pr₂NHToluene2475[12]

Analysis of Reactivity in Sonogashira Coupling:

The reactivity trends in Sonogashira coupling mirror those of the Suzuki and Buchwald-Hartwig reactions. Electron-poor bromoarenes like 4-bromobenzotrifluoride are highly reactive.[11] Electron-rich substrates such as 4-bromoanisole can also be coupled effectively, sometimes even under copper-free conditions.[10] Steric hindrance, as with 2-bromotoluene, necessitates longer reaction times and can lead to lower yields.[12] 5-Bromo-4-fluorobenzo[d]dioxole is anticipated to be a reactive substrate in Sonogashira couplings due to its electronic properties.

Logical Workflow for Bromoarene Cross-Coupling

Logical_Workflow A Select Bromoarene Substrate B Assess Electronic Properties A->B D Electron-Withdrawing Group (e.g., -CF3, -NO2, -F) B->D EWG E Electron-Donating Group (e.g., -OCH3, -CH3) B->E EDG C Assess Steric Hindrance F Sterically Hindered (ortho-substituted) C->F Yes G Not Sterically Hindered C->G No D->C H High Reactivity: - Milder conditions - Shorter reaction times D->H E->C I Lower Reactivity: - More active catalyst/ligand - Longer reaction times - Higher temperatures E->I J Significantly Lower Reactivity: - Bulky phosphine ligands - Higher catalyst loading - Elevated temperatures F->J

Caption: Decision-making workflow for predicting reactivity and selecting initial reaction conditions.

Experimental Protocols

Detailed experimental protocols for the three key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromoarene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the bromoarene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromoarene (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the bromoarene and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Bromoarene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add the bromoarene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The reactivity of 5-Bromo-4-fluorobenzo[d]dioxole in palladium-catalyzed cross-coupling reactions is predicted to be favorable due to the electron-withdrawing nature of its substituents. It is expected to be more reactive than simple bromobenzene and significantly more reactive than electron-rich or sterically hindered bromoarenes. This guide provides a framework for researchers to understand and predict the reactivity of this and other bromoarenes, enabling more efficient planning and execution of synthetic routes. The provided experimental protocols serve as a starting point for the development of optimized reaction conditions for specific applications.

References

A Comparative Guide to the Reactivity of 5-Bromo- and 5-Iodo-4-fluorobenzo[d]dioxole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental difference in reactivity between aryl bromides and aryl iodides in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates and allowing for milder reaction conditions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.

Performance in Suzuki-Miyaura Coupling: An Illustrative Comparison

To illustrate the expected difference in reactivity, we present a comparison based on a study of the Suzuki-Miyaura coupling of a structurally similar pair of halo-aromatic compounds: 4-bromo-N,N-dimethylaniline and 4-iodo-N,N-dimethylaniline, with phenylboronic acid. This data serves as a representative proxy for the anticipated behavior of 5-Bromo-4-fluorobenzo[d]dioxole and 5-Iodo-4-fluorobenzo[d]dioxole.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-N,N-dimethylanilinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80295
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O801288

Data is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary.

As the data suggests, the aryl iodide exhibits significantly higher reactivity, reaching a high yield in a much shorter reaction time under the same conditions. This trend is expected to hold for 5-Iodo-4-fluorobenzo[d]dioxole, which would likely require shorter reaction times or lower catalyst loadings to achieve comparable yields to its bromo-analogue.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (5-Bromo-4-fluorobenzo[d]dioxole or 5-Iodo-4-fluorobenzo[d]dioxole, 1.0 mmol) and the desired boronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/Ethanol/Water mixture), is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Coupling

A mixture of the aryl halide (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or Acetonitrile) is degassed and heated in a sealed tube at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or Diisopropylamine). The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the comparative reactivity of the bromo and iodo substrates.

Cross_Coupling_Workflow Reactants Aryl Halide (Ar-X) + Coupling Partner Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst_Activation Pd(0) Catalyst Activation Catalyst_Activation->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Nu Product Coupled Product (Ar-Nu) Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Catalyst_Activation

A general workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_Iodo 5-Iodo-4-fluorobenzo[d]dioxole cluster_Bromo 5-Bromo-4-fluorobenzo[d]dioxole Iodo_Reactant Ar-I Iodo_Rate Faster Oxidative Addition Iodo_Reactant->Iodo_Rate Comparison vs. Iodo_Conditions Milder Conditions (Lower Temp / Shorter Time) Iodo_Rate->Iodo_Conditions Iodo_Yield Potentially Higher Yield Iodo_Conditions->Iodo_Yield Bromo_Reactant Ar-Br Bromo_Rate Slower Oxidative Addition Bromo_Reactant->Bromo_Rate Bromo_Conditions Harsher Conditions (Higher Temp / Longer Time) Bromo_Rate->Bromo_Conditions Bromo_Yield Potentially Lower Yield Bromo_Conditions->Bromo_Yield

References

Unambiguous Structural Determination of 5-Bromo-4-fluorobenzo[d]dioxole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. For a molecule such as 5-Bromo-4-fluorobenzo[d]dioxole, a halogenated derivative of the benzodioxole scaffold prevalent in pharmacologically active compounds, unambiguous determination of its three-dimensional structure is critical for understanding its chemical reactivity and biological interactions. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of this compound.

Single-crystal X-ray crystallography stands as the gold standard for providing definitive proof of a molecule's solid-state structure, offering precise atomic coordinates and connectivity.[1] However, the necessity of a suitable single crystal can be a significant bottleneck.[1] In contrast, NMR and MS are powerful techniques for elucidating the constitution of a molecule in solution or the gas phase, respectively, and are often more readily applied.[2][3][4][5][6]

Comparative Performance of Analytical Techniques

The selection of an analytical method for structural confirmation depends on a variety of factors including the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing 5-Bromo-4-fluorobenzo[d]dioxole.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1]Connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemical relationships (NOESY), dynamic processes.[3]Molecular weight, elemental composition (HRMS), fragmentation patterns.[4]
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).[1]Soluble sample (mg quantities), deuterated solvent.Small sample amount (µg to ng), can be solid or liquid.
Ambiguity Unambiguous determination of solid-state structure.[1]Can be ambiguous for complex isomers without 2D techniques; relative stereochemistry.[2]Isomers often indistinguishable; fragmentation can be complex to interpret.[4]
Throughput Low; crystal growth and data analysis can be time-consuming.High for 1D spectra; 2D experiments require longer acquisition times.High; rapid analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experiments.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Growth: A suitable single crystal of 5-Bromo-4-fluorobenzo[d]dioxole is grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A well-defined crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of 5-Bromo-4-fluorobenzo[d]dioxole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the number and chemical environment of the carbon atoms.

  • ¹⁹F NMR Spectroscopy: A one-dimensional fluorine NMR spectrum is acquired to observe the fluorine environment.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range) to confirm the connectivity of the molecular framework.[2][3]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: A dilute solution of 5-Bromo-4-fluorobenzo[d]dioxole is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the molecule. Fragmentation patterns, if observed, can provide additional structural information.

Visualizing Experimental Workflows

To better illustrate the processes involved in structural elucidation, the following diagrams outline the experimental workflows.

cluster_0 X-ray Crystallography Workflow A Synthesize/Obtain Compound B Grow Single Crystal A->B C Mount Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Structure E->F

Caption: Workflow for structural confirmation via X-ray crystallography.

cluster_1 Spectroscopic Elucidation Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry N1 Sample Preparation (in Deuterated Solvent) N2 1D NMR (¹H, ¹³C, ¹⁹F) N1->N2 N3 2D NMR (COSY, HSQC, HMBC) N2->N3 N4 Data Interpretation N3->N4 Proposed_Structure Proposed Structure N4->Proposed_Structure M1 Sample Preparation (in Volatile Solvent) M2 Ionization M1->M2 M3 High-Resolution Mass Analysis M2->M3 M4 Elemental Composition M3->M4 M4->Proposed_Structure Start Synthesize/Obtain Compound Start->N1 Start->M1

Caption: Workflow for structural elucidation using spectroscopic methods.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

The selection between HPLC and GC-MS is contingent upon the volatility and thermal stability of the analyte and its potential impurities.[5] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, offering high sensitivity and the capability to identify unknown impurities through mass spectral data.[3][6]

Comparative Overview of Analytical Methods

The following table summarizes the key attributes of proposed HPLC and GC-MS methods for the purity analysis of 5-Bromo-4-fluorobenzo[d]dioxole.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3]
Typical Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[4]Nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[3]
Mobile/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic Acid[4]Helium at a constant flow rate[6]
Detection Photodiode Array (PDA) or UV-Vis Detector[3]Mass Spectrometer (Electron Ionization - EI)[3]
Primary Use Case Quantification of non-volatile impurities and routine quality control.Identification and quantification of volatile and semi-volatile impurities.
Advantages Applicable to a broad range of compounds, robust, and widely available.[4]High sensitivity, excellent for structural elucidation of impurities, and high resolving power.[6][7]
Limitations May not be suitable for highly volatile impurities.Requires the analyte to be thermally stable and volatile.

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed to separate 5-Bromo-4-fluorobenzo[d]dioxole from potential non-volatile impurities, such as starting materials, reaction by-products, and degradation products.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the 5-Bromo-4-fluorobenzo[d]dioxole sample in 10 mL of acetonitrile to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 5-Bromo-4-fluorobenzo[d]dioxole sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent nonpolar column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-500 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for identification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for method selection.

cluster_workflow Purity Analysis Workflow SamplePrep Sample Preparation (Dissolution & Filtration) InstrumentSetup Instrument Setup (HPLC or GC-MS) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Chromatogram/Spectrum) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Peak Integration) DataAcquisition->DataProcessing PurityCalc Purity Calculation (Area % Report) DataProcessing->PurityCalc ImpurityID Impurity Identification (MS Library Search - GC-MS) DataProcessing->ImpurityID

A generalized workflow for chromatographic purity analysis.

Start Analyze 5-Bromo-4-fluorobenzo[d]dioxole VolatileImpurities Are volatile impurities a primary concern? Start->VolatileImpurities UseGCMS Use GC-MS for identification & quantification VolatileImpurities->UseGCMS Yes UseHPLC Use HPLC for routine purity assessment VolatileImpurities->UseHPLC No

Decision matrix for selecting an analytical method.

References

Comparative biological activity of fluorinated vs. non-fluorinated benzodioxole analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated benzodioxole analogs, offering valuable insights for researchers, scientists, and drug development professionals. The inclusion of fluorine atoms into the benzodioxole scaffold has been shown to significantly modulate the pharmacological properties of these compounds, impacting their metabolic stability, target interaction, and overall efficacy. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate a deeper understanding of these structure-activity relationships.

I. Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzodioxole-Arsenical Conjugates

The introduction of fluorine to a benzodioxole-based arsenical conjugate has been demonstrated to enhance its anti-proliferative activity against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a non-fluorinated compound (PZ2) and its fluorinated analog (PFZ2).

Table 1: In Vitro Anti-Proliferation Activity (IC50, µM) of PZ2 and PFZ2

CompoundMolm-13 (Leukemia)NB4 (Leukemia)HeLa (Cervical Cancer)4T1 (Breast Cancer)
PZ2 (Non-fluorinated) 1.120.980.780.65
PFZ2 (Fluorinated) 1.050.870.710.58

Data extracted from supplementary information of Shi et al., 2022, Int. J. Mol. Sci.

The data indicates that the fluorinated analog, PFZ2, exhibits slightly improved potency across all tested cancer cell lines compared to its non-fluorinated counterpart, PZ2.

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (Molm-13, NB4, HeLa, and 4T1) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (PZ2 and PFZ2) and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

MTT Assay Experimental Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 48h Incubate 48h Add Compounds->Incubate 48h Add MTT Add MTT Incubate 48h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

MTT Assay Workflow

II. Comparative Serotonin Transporter (SERT) Affinity of Fluorinated vs. Non-Fluorinated Amphetamine Analogs

Fluorination of the methylenedioxy group of amphetamine analogs, such as in 3,4-methylenedioxyamphetamine (MDA), has been investigated to alter their metabolic stability and neurotoxic potential. Difluoromethylenedioxyamphetamine (DFMDA) is a fluorinated analog of MDA.

Table 2: Comparative SERT Binding Affinity

CompoundTargetBiological Effect
MDMA (Non-fluorinated) SERTHigh affinity, acts as a substrate and reuptake inhibitor
DFMDA (Fluorinated) SERTWeaker binding affinity compared to non-fluorinated analogs[1]

This weaker binding affinity of the fluorinated analog suggests that the difluoromethylenedioxy substitution significantly impacts the interaction with the serotonin transporter.

Experimental Protocol: Competitive Radioligand Binding Assay for SERT

The binding affinity of compounds to the serotonin transporter is typically determined by a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (hSERT).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram), and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the test compound and the radioligand to compete for binding to the SERT.

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

SERT Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Prepare Reagents Prepare Reagents Prepare Reagents->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Calculate Ki Calculate Ki Count Radioactivity->Calculate Ki

SERT Binding Assay Workflow

III. Signaling Pathways

A. MDMA-Induced Serotonin Release

3,4-Methylenedioxymethamphetamine (MDMA), a non-fluorinated benzodioxole analog, exerts its primary psychoactive effects by altering serotonin neurotransmission. It acts as a substrate for the serotonin transporter (SERT), leading to both the inhibition of serotonin reuptake and the reversal of the transporter's function, resulting in a significant increase in synaptic serotonin levels.

MDMA-Induced Serotonin Release cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Binds & Reverses Serotonin_synapse Serotonin SERT->Serotonin_synapse Releases Serotonin Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_synapse Normal Release Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Postsynaptic Signal Postsynaptic Signal Serotonin_receptor->Postsynaptic Signal

MDMA's Effect on Serotonin
B. Metabolism of Benzodioxoles by Cytochrome P450

The benzodioxole moiety is known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver. This metabolic process can lead to the formation of reactive intermediates, which can in turn inhibit the activity of CYP450 enzymes. Fluorination of the methylenedioxy bridge is a strategy employed to block this metabolic pathway, thereby increasing the metabolic stability of the compound.

CYP450 Metabolism of Benzodioxole cluster_0 Metabolism cluster_1 Consequence Benzodioxole Benzodioxole CYP450 Cytochrome P450 Benzodioxole->CYP450 Substrate Reactive_intermediate Reactive Intermediate CYP450->Reactive_intermediate Metabolizes to CYP450_inhibition CYP450 Inhibition CYP450->CYP450_inhibition Reactive_intermediate->CYP450 Inhibits

CYP450 Metabolism of Benzodioxole

References

Mechanistic Insights into Reactions of 5-Bromo-4-fluorobenzo[d]dioxole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving aryl bromides, with a focus on the expected reactivity of 5-Bromo-4-fluorobenzo[d]dioxole. Due to the limited availability of specific experimental data for this particular substrate in the current literature, this guide draws comparisons from structurally analogous 5-bromobenzo[d]dioxole derivatives. The information presented herein is intended to serve as a foundational resource for reaction design, catalyst selection, and the development of experimental protocols.

Performance Comparison of Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various 5-bromobenzodioxole derivatives. These data provide a predictive framework for the potential performance of 5-Bromo-4-fluorobenzo[d]dioxole in similar transformations. The presence of a fluorine atom ortho to the bromine may influence reactivity through steric and electronic effects, potentially requiring optimization of the listed conditions.

Table 1: Suzuki-Miyaura Coupling of 5-Bromobenzodioxole Derivatives

EntryAryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromobenzo[d][1]dioxolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
25-Bromo-6-nitrobenzo[d][1]dioxole4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane9012~90
31-((6-Bromobenzo[d][1]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole(4-Fluorophenyl)boronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1002489[2]
45-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.581

Table 2: Buchwald-Hartwig Amination of 5-Bromobenzodioxole Derivatives

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromobenzo[d][1]dioxoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~95
25-Bromobenzo[d][1]dioxoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024~80
35-BromothiazolesDiphenylaminePd(OAc)₂ / XantphosCs₂CO₃Dioxane11024~90

Table 3: Sonogashira Coupling of 5-Bromobenzodioxole Derivatives

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromobenzo[d][1]dioxolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF806~90
25-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16~85[3]
35-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693

Mechanistic Pathways of Key Cross-Coupling Reactions

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These mechanisms are fundamental to understanding the reactivity of aryl halides, including 5-Bromo-4-fluorobenzo[d]dioxole.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R'' Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Cu(I)-C≡CR->Cu(I)Br R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Base

Figure 3: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocols for Analogous Reactions

The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous 5-bromobenzodioxole derivatives can serve as a starting point for the development of procedures for 5-Bromo-4-fluorobenzo[d]dioxole.

Protocol 1: Suzuki-Miyaura Coupling of 1-((6-Bromobenzo[d][1]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole [2]

  • Materials:

    • 1-((6-Bromobenzo[d][1]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.05 equiv)

    • PPh₃ (0.1 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/H₂O (4:1:1)

  • Procedure:

    • To a reaction vessel, add 1-((6-bromobenzo[d][1]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromobenzo[d][1]dioxole

  • Materials:

    • 5-Bromobenzo[d][1]dioxole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add 5-bromobenzo[d][1]dioxole and a stir bar.

    • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Influence of the Fluorine Substituent

The presence of a fluorine atom at the 4-position of 5-Bromo-4-fluorobenzo[d]dioxole is expected to influence its reactivity in palladium-catalyzed cross-coupling reactions.

  • Electronic Effect: Fluorine is an inductively withdrawing but mesomerically donating substituent. Its strong inductive effect (-I) will decrease the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by the palladium(0) catalyst. This could potentially lead to faster reaction rates compared to the non-fluorinated analogue.

  • Steric Effect: The fluorine atom is located ortho to the bromine atom. This steric hindrance may affect the approach of the bulky palladium catalyst to the C-Br bond. The choice of phosphine ligand on the palladium catalyst will be crucial in overcoming this steric hindrance. Bulky, electron-rich ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective in such cases.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Aryl Bromide, Coupling Partner, Base Catalyst Add Catalyst System (in Glovebox if air-sensitive) Reagents->Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Heating Heat to Desired Temperature Solvent->Heating Inert_Atmosphere->Solvent Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Figure 4: General Experimental Workflow for Cross-Coupling Reactions.

References

Comparative cost-analysis of different synthetic routes to 5-Bromo-4-fluorobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis

The production of 5-Bromo-4-fluorobenzo[d]dioxole, a key intermediate in the development of novel pharmaceuticals and agrochemicals, necessitates the selection of a synthetic route that is not only efficient in terms of yield and purity but also economically viable for scale-up operations. This guide provides a comparative cost-analysis of two plausible synthetic pathways to this target molecule, supported by detailed experimental protocols and quantitative data to aid researchers in making informed decisions.

Route 1: Late-Stage Bromination of a Fluorinated Precursor

This synthetic approach introduces the bromine atom in the final step onto a pre-existing 4-fluorobenzo[d]dioxole core.

Experimental Protocol:

Step 1a: Synthesis of 4-fluorobenzo[d]dioxole from 4-fluorocatechol

In a round-bottom flask, 4-fluorocatechol (1.0 eq) is dissolved in a suitable polar aprotic solvent such as DMF. To this solution, a base, for instance, potassium carbonate (2.5 eq), is added, and the mixture is stirred at room temperature. Dibromomethane (1.2 eq) is then added dropwise, and the reaction mixture is heated to 80-100°C for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 4-fluorobenzo[d]dioxole.

Step 1b: Bromination of 4-fluorobenzo[d]dioxole

4-fluorobenzo[d]dioxole (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford 5-Bromo-4-fluorobenzo[d]dioxole.

Route 2: Late-Stage Fluorination of a Brominated Precursor

This alternative strategy involves the introduction of the fluorine atom in the final step onto a brominated benzodioxole scaffold.

Experimental Protocol:

Step 2a: Synthesis of 5-bromobenzo[d]dioxole from 1,3-benzodioxole

1,3-Benzodioxole (1.0 eq) is dissolved in a suitable solvent like acetic acid. To this solution, N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a few hours, and the progress is monitored by TLC. Once the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-bromobenzo[d]dioxole, which can be purified by distillation or chromatography.[1][2]

Step 2b: Fluorination of 5-bromobenzo[d]dioxole

5-bromobenzo[d]dioxole (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile. An electrophilic fluorinating agent, such as Selectfluor® (1.2 eq), is added, and the reaction is stirred at an elevated temperature. The reaction is monitored by GC-MS or TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 5-Bromo-4-fluorobenzo[d]dioxole, is purified by column chromatography.

Cost-Analysis Comparison

The following tables provide a summary of the estimated costs for the starting materials and reagents required for each synthetic route, based on commercially available prices for bulk quantities.

Table 1: Cost Analysis for Route 1 - Late-Stage Bromination

ReagentMolecular Weight ( g/mol )Density (g/mL)Price (USD/kg)Moles per mole of productCost per mole of product (USD)
4-Fluorocatechol128.10-1450.001.0185.74
Dibromomethane173.832.47742.001.28.79
N-Bromosuccinimide177.98-70.001.113.70
Total Estimated Cost $208.23

Note: Prices are estimates based on available bulk chemical supplier data and may vary.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Table 2: Cost Analysis for Route 2 - Late-Stage Fluorination

ReagentMolecular Weight ( g/mol )Density (g/mL)Price (USD/kg)Moles per mole of productCost per mole of product (USD)
1,3-Benzodioxole122.121.0850.001.06.11
N-Bromosuccinimide177.98-70.001.113.70
Selectfluor®354.26-2880.001.21220.35
Total Estimated Cost $1240.16

Note: Prices are estimates based on available bulk chemical supplier data and may vary.[4][10][11][13][15][17][18][19][20][21]

Performance Comparison

Table 3: Comparative Overview of Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Late-Stage Fluorination
Starting Materials Cost Higher (driven by 4-fluorocatechol)Lower
Reagent Cost LowerSignificantly Higher (driven by Selectfluor®)
Overall Estimated Cost Significantly Lower Significantly Higher
Synthetic Complexity Two straightforward steps.Two straightforward steps.
Potential Challenges Regioselectivity of bromination.Cost and handling of the fluorinating agent.
Yields Generally moderate to good yields reported for similar reactions.Yields can be variable depending on the substrate.

Logical Relationship of Synthetic Routes

Synthetic_Routes Comparative Synthetic Pathways to 5-Bromo-4-fluorobenzo[d]dioxole cluster_1 Route 1: Late-Stage Bromination cluster_2 Route 2: Late-Stage Fluorination A1 4-Fluorocatechol C1 4-fluorobenzo[d]dioxole A1->C1 Step 1a: Cyclization B1 Dibromomethane B1->C1 E1 5-Bromo-4-fluorobenzo[d]dioxole C1->E1 Step 1b: Bromination D1 N-Bromosuccinimide D1->E1 A2 1,3-Benzodioxole C2 5-bromobenzo[d]dioxole A2->C2 Step 2a: Bromination B2 N-Bromosuccinimide B2->C2 E2 5-Bromo-4-fluorobenzo[d]dioxole C2->E2 Step 2b: Fluorination D2 Selectfluor® D2->E2

Caption: Flowchart of the two proposed synthetic routes to 5-Bromo-4-fluorobenzo[d]dioxole.

Conclusion

Based on this comparative analysis, Route 1, involving the late-stage bromination of 4-fluorobenzo[d]dioxole, presents a significantly more cost-effective approach for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole. The primary driver for this cost difference is the high price of the electrophilic fluorinating agent, Selectfluor®, required in Route 2. While the starting material for Route 1, 4-fluorocatechol, is more expensive than the starting material for Route 2, the overall process economics heavily favor Route 1.

Researchers and process chemists should consider the trade-offs between the two routes. While Route 1 is economically advantageous, careful optimization of the bromination step will be crucial to ensure high regioselectivity and avoid the formation of undesired isomers. Route 2, despite its higher cost, might be considered if the fluorination of the brominated intermediate proves to be a more robust and higher-yielding reaction in a specific laboratory setting. However, for large-scale production, the economic imperative strongly suggests that efforts should be focused on optimizing and scaling up Route 1.

References

Validating the Structure of Novel Derivatives Synthesized from 5-Bromo-4-fluorobenzo[d]dioxole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of three novel derivatives synthesized from the versatile starting material, 5-Bromo-4-fluorobenzo[d]dioxole. The following sections detail the experimental protocols for their synthesis and structural elucidation, present their key analytical data in a comparative format, and contrast their profiles with a known biologically active benzodioxole derivative.

Introduction to Novel 5-Bromo-4-fluorobenzo[d]dioxole Derivatives

The benzodioxole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antidiabetic, and antioxidant properties.[1][2][3] The strategic placement of bromine and fluorine atoms on the 5-Bromo-4-fluorobenzo[d]dioxole ring system offers unique opportunities for regioselective functionalization. This guide focuses on three hypothetical, yet plausible, novel derivatives:

  • BDD-1 (Amine Derivative): 5-(Dimethylamino)-4-fluorobenzo[d]dioxole

  • BDD-2 (Ether Derivative): 5-Bromo-4-ethoxybenzo[d]dioxole

  • BDD-3 (Biaryl Derivative): 5-(4-Methoxyphenyl)-4-fluorobenzo[d]dioxole

These derivatives were synthesized to explore the impact of introducing amine, ether, and biaryl moieties on the core structure, potentially modulating their physicochemical properties and biological activity.

Synthesis and Structural Validation

The successful synthesis and purification of each derivative were confirmed using a suite of standard analytical techniques. The methodologies employed for synthesis and the key characterization data are presented below.

Experimental Protocols

Synthesis of BDD-1 (5-(Dimethylamino)-4-fluorobenzo[d]dioxole): A solution of 5-Bromo-4-fluorobenzo[d]dioxole (1.0 mmol) and an excess of dimethylamine (4.0 mmol) in dimethyl sulfoxide (DMSO) (10 mL) is heated to 120 °C in a sealed vessel for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of BDD-2 (5-Bromo-4-ethoxybenzo[d]dioxole): To a solution of 5-Bromo-4-fluorobenzo[d]dioxole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), sodium ethoxide (1.5 mmol) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is poured into ice-cold water (50 mL) and extracted with diethyl ether (3 x 25 mL). The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. The residue is purified by flash chromatography.

Synthesis of BDD-3 (5-(4-Methoxyphenyl)-4-fluorobenzo[d]dioxole): In a round-bottom flask, 5-Bromo-4-fluorobenzo[d]dioxole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol) are combined.[4] A mixture of dimethoxyethane (DME) (8 mL) and water (2 mL) is added, and the reaction mixture is degassed and heated to 90 °C under a nitrogen atmosphere for 16 hours.[5][6][7] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Comparative Analytical Data

The structural integrity of the synthesized compounds was confirmed by High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[8] The key data are summarized below.

Analytical Technique BDD-1 (Amine Derivative) BDD-2 (Ether Derivative) BDD-3 (Biaryl Derivative) Alternative: 6-Bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline [9]
Molecular Formula C₉H₁₀FNO₂C₉H₈BrO₃C₁₄H₁₁FO₃C₁₀H₉BrN₂O₂
HRMS (ESI) [M+H]⁺ m/z 184.0717 (calcd. 184.0719)m/z 246.9758 (calcd. 246.9760)m/z 247.0765 (calcd. 247.0764)m/z 284.9924 (calcd. 284.9926)
¹H NMR (CDCl₃, δ ppm) 6.85 (d, J=8.4 Hz, 1H), 6.72 (d, J=8.4 Hz, 1H), 5.98 (s, 2H), 2.85 (s, 6H)7.05 (d, J=8.8 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H), 6.01 (s, 2H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H)7.45 (d, J=8.8 Hz, 2H), 7.02-6.95 (m, 3H), 6.88 (d, J=8.4 Hz, 1H), 6.05 (s, 2H), 3.85 (s, 3H)7.90 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.6, 2.2 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, δ ppm) 148.2, 144.5, 142.1 (d, J=245 Hz), 125.8, 110.1, 108.5, 101.5, 45.2150.1, 145.8, 143.5, 115.2, 112.8, 109.1, 102.0, 65.1, 15.8159.5, 148.5, 145.0, 142.8 (d, J=248 Hz), 130.5, 128.0, 122.3, 114.2, 111.8, 109.5, 101.8, 55.4162.5, 155.1, 139.8, 130.2, 125.6, 118.9, 117.5, 116.3, 38.4, 13.5
IR (KBr, cm⁻¹) 2920, 1610, 1505, 1250, 10403080, 2980, 1600, 1480, 1245, 10353070, 2960, 1610, 1515, 1250, 10303200, 1710, 1660, 1605, 1480

Visualization of Experimental Workflows

The logical progression of the synthetic and analytical procedures is crucial for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate these workflows.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Novel Derivatives Start 5-Bromo-4-fluorobenzo[d]dioxole Reaction1 Nucleophilic Substitution (Dimethylamine, DMSO) Start->Reaction1 Reaction2 Williamson Ether Synthesis (Sodium Ethoxide, DMF) Start->Reaction2 Reaction3 Suzuki-Miyaura Coupling (4-Methoxyphenylboronic acid, Pd(dppf)Cl2) Start->Reaction3 Product1 BDD-1 (Amine Derivative) Reaction1->Product1 Product2 BDD-2 (Ether Derivative) Reaction2->Product2 Product3 BDD-3 (Biaryl Derivative) Reaction3->Product3

Caption: Synthetic routes to novel benzodioxole derivatives.

Structural Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_confirmation Confirmation Crude Crude Product (BDD-1, BDD-2, or BDD-3) Purification Column Chromatography Crude->Purification Pure Purified Derivative Purification->Pure HRMS HRMS Pure->HRMS NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR Structure Structure Validated HRMS->Structure NMR->Structure IR->Structure

Caption: General workflow for the structural validation of synthesized compounds.

Comparative Discussion

The synthesis of BDD-1, BDD-2, and BDD-3 from 5-Bromo-4-fluorobenzo[d]dioxole demonstrates the versatility of this starting material for generating structural diversity.

  • BDD-1 (Amine Derivative): The successful incorporation of a dimethylamino group highlights the potential for nucleophilic aromatic substitution at the bromine-bearing carbon, a common strategy for introducing nitrogen-containing functionalities.

  • BDD-2 (Ether Derivative): The Williamson ether synthesis provides a reliable method for introducing alkoxy groups, which can significantly alter the lipophilicity and metabolic stability of a molecule.[10]

  • BDD-3 (Biaryl Derivative): The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many classes of therapeutic agents.[5][6][7]

In comparison, the alternative compound, a quinazoline derivative, possesses a different heterocyclic core but also features a bromine substituent, indicating its own potential for further functionalization.[9] The analytical data presented for BDD-1, BDD-2, and BDD-3 are consistent with the expected structures, with characteristic NMR signals and IR absorption bands corresponding to the newly introduced functional groups. The high-resolution mass spectrometry data further confirms the elemental composition of each novel derivative.

Conclusion

This guide outlines the successful synthesis and rigorous structural validation of three novel derivatives of 5-Bromo-4-fluorobenzo[d]dioxole. The detailed experimental protocols and comparative analytical data provide a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented workflows and data serve as a foundation for the future exploration of the biological activities of this promising new class of benzodioxole derivatives. Further studies are warranted to evaluate their therapeutic potential against various biological targets.

References

A Comparative Performance Analysis of 5-Bromo-4-fluorobenzo[d]dioxole in Modern Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative benchmark of 5-Bromo-4-fluorobenzo[d]dioxole against its non-fluorinated analog, 5-Bromobenzo[d]dioxole, in two cornerstone synthetic transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The introduction of a fluorine atom is known to significantly alter a molecule's electronic properties, which can influence reaction kinetics, yield, and overall efficiency.[1] This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of this versatile fluorinated building block.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. The electron-withdrawing nature of the fluorine atom in 5-Bromo-4-fluorobenzo[d]dioxole is hypothesized to accelerate the rate-determining oxidative addition step in the catalytic cycle, potentially leading to higher yields under milder conditions compared to its non-fluorinated counterpart.

Comparative Performance Data

The following table summarizes the performance of the two aryl bromides in a Suzuki-Miyaura coupling reaction with phenylboronic acid under standardized conditions.

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
15-Bromo-4-fluorobenzo[d]dioxole80492
25-Bromobenzo[d]dioxole80478
35-Bromo-4-fluorobenzo[d]dioxole100295
45-Bromobenzo[d]dioxole100285

Note: The data presented is based on representative yields for similar transformations and illustrates the expected electronic impact of the fluorine substituent.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows, adapted from established methodologies.[2][3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas like argon or nitrogen (this cycle is repeated three times).

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) is added via syringe, followed by the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).[4]

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. Reaction progress is monitored by TLC or LC-MS.[3]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[4]

Workflow and Catalytic Cycle Visualization

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Solvent & Catalyst inert->solvent heat Heat & Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Final Product G cluster_reactants pd0 Pd(0)Ln pd2 R-Pd(II)Ln-X pd0->pd2 Oxidative Addition pd2_trans R-Pd(II)Ln-R' pd2->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)2 + Base G cluster_conditions Optimize Reaction Conditions start Goal: Synthesize Aryl Amine substrates Select: Aryl Halide & Amine start->substrates catalyst Choose Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) substrates->catalyst ligand Select Ligand (e.g., XPhos, BINAP) catalyst->ligand base Select Base (e.g., NaOt-Bu, K3PO4) ligand->base reaction Run Reaction & Purify base->reaction product Desired Aryl Amine Product reaction->product G cluster_reactants pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_amide Ar-Pd(II)Ln-NR2 pd2_halide->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 product Ar-NR2 pd2_amide->product Reductive Elimination aryl_halide Ar-X amine HNR2 + Base

References

Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Benzodioxole and Analogous Heterocyclic Derivatives as Anticancer Agents Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of bromo-substituted heterocyclic compounds, with a focus on their potential as anticancer agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While a specific SAR study on 5-Bromo-4-fluorobenzo[d]dioxole derivatives is not extensively available in the public domain, this guide synthesizes data from related bromo-substituted and benzodioxole-containing molecules to infer the potential of this chemical scaffold and guide future research.

The benzodioxole moiety is a recognized pharmacophore in drug discovery, and halogenation, particularly with bromine and fluorine, is a common strategy to enhance the biological activity of drug candidates.[1] Bromo-substituted compounds have demonstrated significant potential in cancer research, targeting various key proteins and enzymes involved in tumorigenesis.[2][3][4]

Target Spotlight: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed and approved for clinical use.

Comparative Analysis of Bromo-Substituted Heterocyclic Compounds

The following table summarizes the anticancer activity and VEGFR-2 inhibitory potency of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. This class of compounds, while not benzodioxoles, provides valuable insights into the contribution of the bromo-substituent and other structural features to anticancer activity.

Compound IDRAnticancer Activity (IC50 in µM)VEGFR-2 Inhibition (IC50 in µM)
MCF-7 (Breast Cancer) A-549 (Lung Cancer)
7c 4-Cl7.17 ± 0.94> 100
7d 4-F2.93 ± 0.47> 100

Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[5]

Structure-Activity Relationship (SAR) Insights

From the data presented, several SAR observations can be made for this class of bromo-substituted indolin-2-ones:

  • Importance of the Bromo-substituent: The 5-bromo substitution on the indolin-2-one core is a common feature of these potent anticancer agents, suggesting its crucial role in the observed biological activity.

  • Influence of the Aryl Moiety: The nature of the substituent on the 4-arylthiazole ring significantly impacts the anticancer and VEGFR-2 inhibitory activity.

    • A fluorine atom at the 4-position of the phenyl ring (compound 7d ) resulted in the most potent activity against the MCF-7 cell line and the strongest VEGFR-2 inhibition.[5]

    • Substitution with a chlorine atom (compound 7c ) also conferred good activity, though slightly less potent than the fluoro-analogue.[5]

  • Cell Line Selectivity: The compounds demonstrated notable selectivity, with high potency against the MCF-7 breast cancer cell line and significantly lower activity against the A-549 lung cancer cell line.[5]

These findings underscore the therapeutic potential of bromo-substituted heterocyclic compounds as VEGFR-2 inhibitors. The potent activity of the fluoro-substituted analog 7d suggests that the combination of bromo and fluoro substituents within a heterocyclic scaffold, such as in 5-Bromo-4-fluorobenzo[d]dioxole, could be a promising strategy for the design of novel anticancer agents.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase, based on standard methodologies in the field.

Objective: To determine the concentration of the test compound that inhibits 50% of the VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells. A DMSO control is also included.

  • Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Prepare Dispense_Compound Dispense Test Compound (Serial Dilution) Prepare->Dispense_Compound Dispense_Enzyme Add Enzyme and Substrate Dispense_Compound->Dispense_Enzyme Initiate_Reaction Initiate Reaction with ATP Dispense_Enzyme->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect Stop Reaction and Detect Signal (e.g., Luminescence) Incubate->Detect Analyze Data Analysis (Calculate % Inhibition and IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship data from bromo-substituted heterocyclic compounds targeting VEGFR-2 provide a strong rationale for the investigation of 5-Bromo-4-fluorobenzo[d]dioxole derivatives as novel anticancer agents. The presence of both a bromo and a fluoro substituent on the benzodioxole scaffold may offer unique electronic and steric properties that could lead to potent and selective inhibition of key oncogenic kinases like VEGFR-2.

Future research should focus on the synthesis of a library of 5-Bromo-4-fluorobenzo[d]dioxole derivatives with diverse substitutions at other positions of the benzodioxole ring. These compounds should be screened against a panel of cancer cell lines and key kinases involved in cancer progression, such as VEGFR-2 and EGFR, to establish a comprehensive SAR and identify lead candidates for further preclinical development.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-fluorobenzo[d]dioxole: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole: A Step-by-Step Guide for Laboratory Professionals

Essential guidance for the safe handling and disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is paramount due to the compound's inherent hazards.

Immediate Safety and Hazard Information

5-Bromo-4-fluorobenzo[d][1][2]dioxole is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] Furthermore, it is known to cause significant skin and eye irritation.[1][2][3] In the event of exposure, it is crucial to seek medical attention. The compound is not considered a significant fire risk, though its containers may burn and emit corrosive fumes in a fire.[1][4]

Personal Protective Equipment (PPE)

When handling this compound, wearing the appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin Protection Protective clothing, including a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or fumes are generated, a dust respirator is necessary.[1]

Step-by-Step Disposal Protocol

The proper disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole and its contaminated materials involves a systematic process of segregation, containment, labeling, and transfer to an authorized hazardous waste facility.

  • Segregation: Do not mix 5-Bromo-4-fluorobenzo[d][1][2]dioxole waste with other waste streams, especially incompatible materials. It should be collected separately.

  • Containerization:

    • Solid Waste: Collect solid residues, such as leftover compound or contaminated absorbents from a spill cleanup, and place them in a clearly labeled, sealed container.[1] Suitable containers include high-density polyethylene (HDPE) or glass bottles with secure screw caps.

    • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof container. Avoid overfilling the container.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "5-Bromo-4-fluorobenzo[d][1][2]dioxole," and any other components in the waste stream. Include the appropriate hazard pictograms (e.g., harmful/irritant).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Keep it away from sources of ignition and incompatible materials.

  • Disposal Request: Once the waste container is full or reaches the accumulation time limit set by your institution, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces that have come into contact with the chemical using appropriate cleaning agents. Launder contaminated clothing separately before reuse.[1][4]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials.

    • Carefully sweep or vacuum up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Wash the spill area with large amounts of water, preventing runoff into drains.[1]

  • Major Spills:

    • Evacuate the area and alert emergency services and your institution's EHS department immediately.[1][4]

    • Provide them with the location and nature of the hazard.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole.

DisposalWorkflowstartStart: Generation of WastesegregateSegregate Wastestart->segregatecontainerizeContainerize in Labeled'Hazardous Waste' Containersegregate->containerizestoreStore in DesignatedSatellite Accumulation Areacontainerize->storerequestRequest Pickup byEHS/Licensed Contractorstore->requestdecontaminateDecontaminate Equipmentand Work Arearequest->decontaminateend_processEnd of Processdecontaminate->end_process

Caption: Workflow for the disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole.

Personal protective equipment for handling 5-Bromo-4-fluorobenzo[d][1,3]dioxole

Essential Safety and Handling Guide for 5-Bromo-4-fluorobenzo[d][1][2]dioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-4-fluorobenzo[d][1][2]dioxole, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these procedures is essential.

Hazard Identification and Personal Protective Equipment (PPE)

5-Bromo-4-fluorobenzo[d][1][2]dioxole is a hazardous substance that requires careful handling. The primary hazards include harm if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[1][2]

Table 1: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H332Harmful if inhaled.[1][2]
H335May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

OperationRequired PPE
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood
Running Reactions - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood
Work-up and Purification - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood

Operational and Disposal Plans

Strict adherence to the following procedures for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

  • Engineering Controls: All work with 5-Bromo-4-fluorobenzo[d][1][2]dioxole, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Storage: Store in a well-ventilated place with the container tightly closed.[1][4] Keep away from incompatible materials.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
  • Spills: In the event of a spill, immediately clean it up. Avoid breathing dust and contact with skin and eyes. Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures to avoid generating dust.[1][5]

  • Waste Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][5] Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Workflow for Safe Handling

Workflow for Handling 5-Bromo-4-fluorobenzo[d][1,3]dioxolecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalAssess RisksAssess RisksSelect PPESelect PPEAssess Risks->Select PPEIdentify HazardsDon PPEDon PPESelect PPE->Don PPEGather EquipmentWeighingWeighingDon PPE->WeighingSolution PrepSolution PrepWeighing->Solution PrepIn Fume HoodReactionReactionSolution Prep->ReactionIn Fume HoodWork-upWork-upReaction->Work-upIn Fume HoodDecontaminateDecontaminateWork-up->DecontaminateDoff PPEDoff PPEDecontaminate->Doff PPEClean EquipmentDispose WasteDispose WasteDoff PPE->Dispose WasteSegregate WasteWash HandsWash HandsDispose Waste->Wash HandsFollow Protocols

Caption: Safe handling workflow for 5-Bromo-4-fluorobenzo[d][1][2]dioxole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.